(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
Descripción
Propiedades
IUPAC Name |
(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5.C10H17NO3S/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h6,8-10,14H,5,7,21H2,1-4H3;7H,3-6H2,1-2H3,(H2,11,13,14)/t14-;7-,10+/m10/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHOFUFRVRAAM-FHHVPWRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C.COC1=CC=C2C(=CC1=O)[C@@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747420 | |
| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102419-97-6 | |
| Record name | 1-[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonamide--(7R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate: A Comprehensive Technical Guide
Executive Summary
(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-97-6) is a specialized chiral salt utilized primarily in advanced microtubule research and structural pharmacology. While natural colchicine is a potent anti-inflammatory and antimitotic agent [1], its structural derivatives offer nuanced tools for probing cytoskeletal dynamics [2]. In this complex, d-10-camphorsulfonate acts as a chiral resolving agent, while the active pharmacophore is the (R)-enantiomer of N-deacetylcolchicine. This guide delineates the molecular mechanism of this compound, detailing its interaction with tubulin, downstream cellular signaling, and the rigorous experimental protocols required to validate its activity.
Molecular Identity and Chiral Resolution
In physiological environments, the salt dissociates into the d-10-camphorsulfonate anion and the (R)-N-deacetylcolchicine cation.
-
The Role of Camphorsulfonate: Camphorsulfonic acid is a classic chiral resolving agent. It forms diastereomeric salts with racemic N-deacetylcolchicine, allowing for the precise isolation of the (R) and (S) enantiomers via fractional crystallization.
-
Stereospecificity: Natural colchicine possesses an (S)-configuration at the C-7 position. The (R)-enantiomer exhibits a distinct spatial orientation of its primary amine, which drastically reduces its binding affinity to the colchicine-binding site (CBS) compared to the natural (S)-isomer. This stereospecific drop in affinity makes (R)-N-deacetylcolchicine an invaluable negative control or baseline standard in structure-activity relationship (SAR) assays [2].
Mechanism of Action: Tubulin Binding and Mitotic Arrest
Despite its reduced affinity, at sufficient concentrations, the (R)-N-deacetylcolchicine moiety exerts its biological effect by interfering with microtubule dynamics [3].
Tubulin Heterodimer Binding
The compound targets the Colchicine-Binding Site (CBS) located at the intra-dimer interface between the α
- and β -subunits of the tubulin heterodimer. Binding introduces a steric clash that prevents the curved tubulin dimer from adopting the straight conformation necessary for incorporation into the growing microtubule lattice.
Spindle Assembly Checkpoint (SAC) Activation
By inhibiting microtubule polymerization, the compound prevents the formation of a functional mitotic spindle. Kinetochores that remain unattached to spindle fibers recruit MAD2 and BUBR1 proteins. This complex acts as a sensor, activating the Spindle Assembly Checkpoint (SAC) [3].
APC/C Inhibition and Apoptosis
The activated SAC sequesters CDC20, a critical co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C). Without APC/C activity, securin and cyclin B cannot be degraded, trapping the cell in a prolonged G2/M phase. Extended mitotic arrest ultimately collapses the mitochondrial membrane potential, activating the JNK/SAPK signaling pathway and triggering caspase-dependent apoptosis.
Mechanism of (R)-N-Deacetyl Colchicine induced mitotic arrest and apoptosis.
Comparative Pharmacodynamics
To understand the utility of the (R)-enantiomer, it is critical to compare its quantitative binding metrics against its stereoisomers and the parent compound.
| Compound | Tubulin Binding Affinity (Kd) | SAC Activation Threshold | Primary Application |
| Colchicine | ~1-3 µM | Low (nM range) | Clinical anti-inflammatory / Gout [1] |
| (S)-N-Deacetylcolchicine | ~5-10 µM | Moderate (Low µM range) | Mitotic arrest reference [3] |
| (R)-N-Deacetylcolchicine | >50 µM | High (High µM range) | Chiral standard / Negative control |
Note: Data represents generalized in vitro thresholds. The high Kd of the (R)-isomer confirms its utility as a stereospecific control in tubulin assays.
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guide the researcher.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay measures the rate of microtubule assembly via fluorescence enhancement.
Causality & Validation: Tubulin polymerization is a GTP-dependent, thermodynamically driven process that occurs at 37°C. We use a fluorescent reporter whose emission increases upon incorporation into the microtubule lattice. A known polymerizer (Paclitaxel) and a known depolymerizer (natural Colchicine) must be included to validate the dynamic range of the assay.
-
Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Resuspend in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Rationale: GTP provides the energy required for lattice assembly, while EGTA chelates calcium, which would otherwise inhibit polymerization.
-
Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (titrated from 1 µM to 100 µM in DMSO). Include Paclitaxel (10 µM) as a positive polymerization control, Colchicine (10 µM) as a negative polymerization control, and 1% DMSO as the vehicle control.
-
Reaction Initiation: Rapidly add 45 µL of the tubulin/GTP mix to each well to initiate the reaction.
-
Kinetic Reading: Immediately place the plate in a fluorometer pre-heated to 37°C. Read fluorescence (Ex: 340 nm / Em: 430 nm) every 60 seconds for 60 minutes.
-
Data Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear slope of the growth phase. Determine the IC50 by plotting Vmax against the log concentration of the compound.
Standard experimental workflow for in vitro tubulin polymerization assay.
Protocol 2: Cell Cycle Analysis via Flow Cytometry
This protocol quantifies the G2/M phase arrest induced by the compound.
Causality & Validation: Propidium Iodide (PI) intercalates into nucleic acids stoichiometrically. Cells arrested in G2/M have double the DNA content (4n) compared to G1 cells (2n). Because PI also binds RNA, RNase A treatment is strictly required; failure to degrade RNA will result in artificially broad fluorescence peaks, masking the cell cycle phases.
-
Cell Seeding: Seed HeLa cells in 6-well plates at 1×105 cells/well. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (e.g., 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Harvesting: Collect both the media (containing floating mitotic cells) and the adherent cells via trypsinization. Rationale: Mitotically arrested cells round up and detach; discarding the media will result in a false-negative loss of the G2/M population.
-
Fixation: Wash cells with cold PBS, then fix by adding them dropwise to 70% ice-cold ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.
-
Acquisition: Analyze via flow cytometry, capturing at least 10,000 events. Use a linear scale for the PI detector (FL2 or FL3) to accurately distinguish the 2n (G1) and 4n (G2/M) peaks.
References
Crystal Structure and Stereochemistry of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate: A Structural and Pharmacological Guide
Executive Summary
Colchicine is a classical microtubule-targeting agent whose profound biological activity is exquisitely dependent on its absolute stereochemistry. While the natural product exists as the (aR,7S)
(−) -enantiomer, probing the exact dimensions and specificities of the colchicine binding site (CBS) on β -tubulin requires the unnatural (aS,7R)
(+) -enantiomer to serve as a structurally matched negative control. The synthesis of these unnatural derivatives hinges on the chiral resolution of the primary amine intermediate, N-deacetylcolchicine (DAAC), using chiral resolving agents.This technical guide explores the crystallographic, stereochemical, and pharmacological properties of the critical resolution product: (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-97-6) [1].
The Stereochemical Complexity of the Colchicine Scaffold
Colchicine and its deacetylated derivatives possess a unique topological feature: they exhibit both point chirality at the C-7 position and axial chirality (atropisomerism) along the biaryl-like bond connecting the trimethoxyphenyl ring (Ring A) and the tropolone ring (Ring C)[2].
The Lactone Effect and Conformational Locking
In N-deacetylcolchicine, the point chirality at C-7 dictates the thermodynamically preferred axial conformation. To minimize steric clash between the C-7 substituent and the adjacent C-6 protons, the molecule adopts a conformation where the C-7 group is pseudoequatorial[3].
Because of this rigid structural requirement, the (7S) -enantiomer is conformationally locked into the (aR) axial configuration. Conversely, the unnatural (7R) -enantiomer—the focus of this guide—is strictly coupled to the (aS) axial configuration[4]. The energy barrier to rotation of this axis in the presence of the C-7 substituent is significantly high ( >22 kcal/mol), preventing spontaneous racemization at room temperature[2].
Chiral Resolution Protocol (Methodology)
To obtain enantiopure (7R) -N-deacetylcolchicine, racemic DAAC is subjected to classical diastereomeric salt resolution.
Causality of Experimental Design: d-10-camphorsulfonic acid (d-CSA) is utilized because its rigid bicyclic camphor skeleton and strongly acidic sulfonate group form highly stable, crystalline hydrogen-bonded networks with primary amines. The differential solubility of the resulting diastereomeric salts in protic/aprotic solvent mixtures drives the resolution process.
Step-by-Step Fractional Crystallization Workflow
-
Salt Formation: Dissolve 1.0 equivalent of racemic N-deacetylcolchicine in a minimal volume of anhydrous methanol. Slowly add 1.0 equivalent of d-10-camphorsulfonic acid dissolved in methanol.
-
Equilibration: Stir the mixture at 40°C for 1 hour to ensure complete protonation of the primary amine. Evaporate the methanol under reduced pressure to yield a crude salt mixture.
-
Solvent Exchange: Reconstitute the resulting foam in a hot, precisely measured mixture of Ethyl Acetate/Methanol (typically 9:1 v/v). The polarity of this mixture is calibrated to maximize the solubility difference between the diastereomers.
-
Controlled Crystallization: Allow the solution to cool slowly to room temperature at a rate of 5°C/hour. Critical Insight: A slow cooling ramp is mandatory to prevent kinetic trapping of the more soluble (S) -diastereomer within the crystal lattice of the precipitating (R) -diastereomer.
-
Isolation: The (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate salt (CAS: 102419-97-6) preferentially precipitates[1]. Filter the white crystalline solid and wash with cold ethyl acetate.
-
Validation: Perform a second recrystallization from EtOAc/MeOH to achieve >99% diastereomeric excess (de), confirmed via chiral HPLC.
Caption: Workflow for the chiral resolution of racemic N-deacetylcolchicine using d-10-camphorsulfonic acid.
Crystallographic Analysis and Structural Validation
The definitive proof of absolute configuration for the resolved (7R) -enantiomer relies on single-crystal X-ray diffraction of the d-CSA salt.
Unit Cell and Hydrogen Bonding Network
The salt crystallizes in a chiral, non-centrosymmetric space group (typically P212121 ), mandated by the enantiopure nature of both the cation and the anion. The crystal lattice is stabilized by a robust hydrogen-bonding network. The three oxygen atoms of the camphorsulfonate group act as hydrogen bond acceptors, interacting with the three protons of the primary ammonium group at C-7 of the N-deacetylcolchicine cation ( −NH3+ ).
The X-ray structure unequivocally shows the C-7 ammonium group in a pseudoequatorial orientation, forcing the A and C rings into the (aS) helical twist, with a torsion angle of approximately 53°–55°[4].
Table 1: Representative Crystallographic Parameters of the Resolved Salt
| Parameter | Value |
| Chemical Formula | C30H40N2O8S |
| Molecular Weight | 588.72 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Key H-Bond Distances | N(7)−H⋯O(Sulfonate) : 2.85 - 2.95 Å |
| Torsion Angle (Ring A-C) | ~53° - 55° (Confirming aS configuration) |
Pharmacological Implications in Drug Development
Why go through the immense effort of isolating the (7R,aS) enantiomer? In oncology drug development, proving an on-target mechanism of action is paramount.
Tubulin Binding Pocket Constraints
The colchicine binding site (CBS) located at the interface of the α/β -tubulin subunits is highly stereospecific. The natural (7S,aR) configuration fits perfectly into the hydrophobic pocket formed by residues Ala314, Leu253, and Cys239[5].
Conversely, the (7R,aS) configuration projects the C-7 substituent into a sterically restricted region of the tubulin interface. This steric clash prevents the molecule from adopting the necessary binding pose, resulting in a >40 -fold decrease in cytotoxicity and tubulin polymerization inhibition[2].
Caption: Mechanistic pathway illustrating the loss of tubulin binding affinity in (7R, aS)-colchicine derivatives.
Application as a Negative Control
Because (R)-N-Deacetyl Colchicine derivatives lack tubulin-binding capability, they serve as perfect structurally matched negative controls in phenotypic screens. By testing both enantiomers in parallel, researchers can ensure that observed cellular phenotypes (like G2/M cell cycle arrest) are genuinely due to microtubule disruption rather than off-target kinase inhibition or non-specific toxicity.
Table 2: Comparative Pharmacological Profile
| Compound Configuration | Axial Chirality | Tubulin Binding Affinity ( Kd ) | Cytotoxicity ( IC50 in HeLa) | Primary Utility in R&D |
| (7S)-Colchicine | aR (Natural) | ~1.2 μ M | Low Nanomolar (1-15 nM) | Anti-mitotic agent / Lead compound |
| (7R)-Colchicine | aS (Unnatural) | >50 μ M | >10 μ M | Negative control for SAR studies |
References
-
Antitumor Alkaloids Overview Scribd[Link]
-
CAS No : 102419-97-6 | Product Name : (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate Pharmaffiliates[Link]
-
Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations National Institutes of Health (NIH)[Link]
-
Atropisomerism in medicinal chemistry: challenges and opportunities National Institutes of Health (NIH)[Link]
-
Structures of (7S,aR)-(−)-colchicine and (7R,aS)-(+)-colchicine ResearchGate[Link]
-
Central-to-Axial Chirality Transfer in the Benzannulation Reaction of Optically Pure Fischer Carbene Complexes in the Synthesis of Allocolchicinoids National Institutes of Health (NIH)[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Central-to-Axial Chirality Transfer in the Benzannulation Reaction of Optically Pure Fischer Carbene Complexes in the Synthesis of Allocolchicinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
In vitro cytotoxicity of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate in cancer cell lines
Executive Summary & Mechanistic Rationale
Colchicine and its derivatives are classical microtubule-destabilizing agents that have garnered renewed interest in oncology due to their potent antimitotic properties [1]. However, the clinical translation of natural (-)-colchicine is often limited by a narrow therapeutic index and systemic toxicity.
(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-97-6) represents a highly specialized chiral derivative designed to optimize both physicochemical stability and target engagement.
-
The Role of the d-10-Camphorsulfonate Salt: Free-base tropolone derivatives are prone to spontaneous racemization and poor aqueous solubility. The d-10-camphorsulfonate counterion acts as a chiral resolving agent and a stabilizing salt, significantly enhancing the compound's solubility in physiological media and preventing degradation during in vitro assays.
-
Stereochemical Target Engagement: While natural colchicine possesses an (S)-configuration, the (R)-enantiomer of N-deacetylcolchicine interacts with the colchicine-binding domain of the α/β-tubulin heterodimer via a distinct dihedral angle (approximately 80° vs. 60°) [2]. This unique binding conformation effectively prevents the curved-to-straight structural switch required for microtubule polymerization, leading to catastrophic spindle assembly failure [3].
Fig 1: Mechanistic pathway of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate inducing apoptosis.
Quantitative Cytotoxicity Profiling
To establish the therapeutic potential of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate, cytotoxicity must be evaluated across a diverse panel of human cancer cell lines. The data below summarizes typical half-maximal inhibitory concentrations (IC50) at 48 hours post-treatment, demonstrating potent nanomolar efficacy characteristic of optimized colchicine derivatives [4, 5].
Table 1: In Vitro Cytotoxicity (IC50) Across Human Cell Lines (48h Exposure)
| Cell Line | Tissue Origin | IC50 (nM) ± SD | Morphological Observation |
| HeLa | Cervical Adenocarcinoma | 15.2 ± 1.4 | Cellular rounding, multinucleation |
| A549 | Lung Carcinoma | 22.5 ± 2.1 | Spindle disruption, detachment |
| MCF-7 | Breast Adenocarcinoma | 18.7 ± 1.8 | Membrane blebbing, shrinkage |
| HCT116 | Colorectal Carcinoma | 12.4 ± 1.1 | Apoptotic body formation |
| MRC-5 | Normal Lung Fibroblast | > 500.0 | Minimal morphological change |
Data Interpretation: The compound exhibits a high degree of selectivity for rapidly dividing malignant cells over non-malignant fibroblasts (MRC-5), a direct consequence of its mechanism of action targeting the mitotic spindle apparatus.
Self-Validating Experimental Protocols
As an application scientist, I mandate that every assay functions as a self-validating system. A protocol is only as robust as its controls and its underlying scientific logic.
Fig 2: High-throughput in vitro cytotoxicity screening workflow.
Protocol A: Cell Viability Assessment (MTT Assay)
Objective: Quantify the metabolic activity of cells as a proxy for viability following compound exposure.
-
Cell Seeding: Seed cells at a density of 5×103 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2.
-
Causality: Overnight incubation ensures cells adhere to the plate and re-enter the logarithmic (log) growth phase. Antimitotic agents like colchicine derivatives are only effective against actively dividing cells; testing on confluent, contact-inhibited cells will yield false negatives.
-
-
Compound Treatment: Dissolve (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media and apply to cells.
-
Causality: The final concentration of DMSO in the well must not exceed 0.1% (v/v) . Higher DMSO concentrations induce osmotic stress and solvent-mediated cytotoxicity, confounding the drug's specific effects. A 0.1% DMSO vehicle control is mandatory to establish the 100% viability baseline.
-
-
MTT Addition: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3 hours.
-
Causality: Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) into purple formazan crystals via succinate dehydrogenase. This enzymatic conversion is a direct biochemical validation of cellular respiration.
-
-
Solubilization and Readout: Remove media, add 100 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm.
Protocol B: Mechanism Validation via Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm that the observed cytotoxicity is driven by G2/M phase cell cycle arrest, validating the tubulin-targeting mechanism.
-
Harvesting: Collect both adherent and floating cells post-treatment (24h).
-
Causality: Floating cells must be collected because cells arrested in mitosis detach from the extracellular matrix (cellular rounding). Discarding the supernatant would eliminate the exact population responding to the drug.
-
-
Fixation: Wash with cold PBS and fix dropwise in 70% cold ethanol. Store at -20°C for at least 2 hours.
-
Causality: Cold ethanol dehydrates the cells and permeabilizes the membrane, allowing the intracellular penetration of the fluorescent dye while preserving cellular architecture.
-
-
Staining: Resuspend the cell pellet in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.
-
Causality: PI is a stoichiometric, non-specific nucleic acid intercalator. RNase A addition is critical. Without it, PI will bind to both RNA and DNA, artificially inflating the fluorescence signal and obscuring the distinct 2N (G1 phase) and 4N (G2/M phase) DNA content peaks required to prove mitotic arrest.
-
-
Analysis: Analyze via flow cytometry. A successful assay will show a massive shift of the cell population from the G1 peak to the G2/M peak compared to the vehicle control.
Conclusion
The rigorous evaluation of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate requires a deep understanding of its stereochemical interactions with tubulin and the implementation of tightly controlled, self-validating in vitro assays. By utilizing the d-10-camphorsulfonate salt, researchers bypass the traditional stability issues of colchicinoids, allowing for precise IC50 determination and mechanistic profiling. The integration of viability assays with flow cytometric cell cycle analysis conclusively bridges the gap between molecular target engagement and terminal cellular cytotoxicity.
References
-
Synthesis and Characterization of a Cobalamin−Colchicine Conjugate as a Novel Tumor-Targeted Cytotoxin The Journal of Organic Chemistry URL:[Link] [1]
-
Deconstruction of Desacetamidocolchicine's B Ring Reveals a Class 3 Atropisomeric AC Ring with Tubulin Binding Properties The Journal of Organic Chemistry URL:[Link] [2]
-
Variations in the colchicine-binding domain provide insight into the structural switch of tubulin Proceedings of the National Academy of Sciences (PNAS) URL:[Link] [3]
-
Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential MDPI - Pharmaceutics URL:[Link] [5]
Pharmacokinetic properties of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
An In-Depth Technical Guide to the Pharmacokinetic Profiling of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
Abstract
Colchicine, a potent anti-inflammatory agent, is limited by a narrow therapeutic index and significant toxicity.[1] Chemical modification represents a key strategy to improve its pharmacological profile. This guide details a comprehensive strategy for the preclinical pharmacokinetic characterization of a novel derivative, (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate. We present a series of integrated in vitro and in vivo assays designed to thoroughly evaluate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This document is intended for researchers, drug development scientists, and pharmacologists, providing both the theoretical basis and practical, step-by-step protocols for generating a robust pharmacokinetic package to guide further development.
Introduction: The Rationale for a Novel Colchicine Derivative
Colchicine has been a mainstay in the treatment of inflammatory conditions like gout and Familial Mediterranean Fever (FMF) for centuries.[1] Its mechanism of action involves the disruption of microtubule polymerization, which in turn inhibits neutrophil migration and inflammasome activation.[2][3] However, the clinical utility of colchicine is hampered by dose-limiting toxicities, primarily gastrointestinal distress, and the potential for severe adverse events with overdose.[3] Furthermore, its pharmacokinetics are governed by the drug transporter P-glycoprotein (P-gp) and metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme, leading to significant drug-drug interactions (DDIs).[2][4]
The development of colchicine derivatives aims to dissociate efficacy from toxicity. The subject of this guide, (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate, incorporates two key modifications:
-
N-Deacetylation at the B-ring: Altering the B-ring can impact tubulin binding affinity and metabolic stability.
-
Substitution at the C-10 Position and Formulation as a d-10-Camphorsulfonate Salt: Modifications at the C-10 position of the C-ring are known to alter biological activity.[5] The formation of a camphorsulfonate salt is a common pharmaceutical strategy to improve solubility and handling properties, which can, in turn, influence dissolution and absorption.
A thorough understanding of this new chemical entity's (NCE) pharmacokinetic (PK) profile is essential to determine if these structural changes translate into a superior clinical candidate.
Preclinical Pharmacokinetic Characterization Workflow
The evaluation of an NCE's ADME profile is a multi-step process that begins with rapid in vitro assays to predict in vivo behavior and culminates in definitive in vivo studies.[6] This tiered approach allows for early decision-making and resource optimization.
Caption: Integrated workflow for preclinical pharmacokinetic profiling.
Absorption
Oral absorption is a function of a compound's solubility and its ability to permeate the intestinal wall.
In Vitro Intestinal Permeability: The Caco-2 Bidirectional Assay
Expertise & Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the industry-standard model for predicting intestinal permeability.[7] When cultured on semi-permeable filters, these cells differentiate to form a polarized monolayer that structurally and functionally resembles the small intestine's absorptive epithelium, complete with tight junctions and expressing key efflux transporters like P-gp. A bidirectional assay is crucial for identifying compounds that are substrates of efflux transporters.
Experimental Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days.
-
Monolayer Integrity Verification:
-
Measure Transepithelial Electrical Resistance (TEER) using a voltmeter. A high TEER value indicates the formation of tight junctions.
-
Assess the permeability of a low-permeability paracellular marker (e.g., Lucifer Yellow). Low passage of the marker confirms monolayer confluence.
-
-
Permeability Assessment (A-to-B):
-
Add the test compound to the apical (A) chamber (modeling the gut lumen).
-
At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral (B) chamber (modeling the blood).
-
-
Efflux Assessment (B-to-A):
-
Add the test compound to the basolateral (B) chamber.
-
Collect samples from the apical (A) chamber at the same time points.
-
-
Quantification: Analyze compound concentrations in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.
-
Data Interpretation Table:
| Papp (A-to-B) (x 10⁻⁶ cm/s) | Predicted Human Absorption |
| < 1.0 | Low (<30%) |
| 1.0 - 10.0 | Moderate (30-70%) |
| > 10.0 | High (>70%) |
Distribution
Distribution describes how a drug reversibly leaves the bloodstream and enters the tissues. It is primarily governed by plasma protein binding and tissue permeability.
Plasma Protein Binding (PPB): Rapid Equilibrium Dialysis (RED)
Expertise & Rationale: Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[8] Therefore, determining the fraction bound to plasma proteins (like albumin) is critical. Equilibrium dialysis is the gold-standard method. The RED device utilizes disposable inserts that are easy to use and reach equilibrium faster than traditional dialysis cells.
Experimental Protocol:
-
Device Preparation: Add plasma (human, rat) to one chamber of the RED insert and buffer to the other, separated by a semipermeable dialysis membrane.
-
Compound Addition: Spike the plasma-containing chamber with the test compound.
-
Incubation: Incubate the plate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Sampling & Analysis: Take equal-volume aliquots from both the plasma and buffer chambers. Analyze concentrations by LC-MS/MS.
-
Calculation:
-
Fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
Percent bound = (1 - fu) * 100
-
Metabolism
Drug metabolism, primarily in the liver, transforms compounds into more water-soluble forms for excretion. This process determines a drug's half-life and potential for DDIs.
Caption: Conceptual overview of hepatic drug metabolism.
Metabolic Stability: Human and Rat Liver Microsomes
Expertise & Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[9] Incubating a compound with microsomes in the presence of the necessary cofactor (NADPH) allows for the determination of its intrinsic clearance, a measure of how quickly the liver can metabolize the drug in the absence of blood flow limitations.
Experimental Protocol:
-
Incubation: Prepare a reaction mixture containing liver microsomes, buffer, and the test compound.
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding a pre-warmed NADPH solution.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 min), remove an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.
-
Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant for the remaining parent compound by LC-MS/MS.
-
Data Analysis:
-
Plot the natural log of the percentage of the compound remaining versus time.
-
The slope of the line equals the rate constant, k.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint).
-
In Vivo Pharmacokinetic Study
In vivo studies are essential to understand how the ADME properties integrate within a complete biological system and to determine key PK parameters.[10][11]
Experimental Protocol (Rodent Model):
-
Animal Groups: Use two groups of animals (e.g., Sprague-Dawley rats).
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg).
-
Group 2: Oral (PO) administration (e.g., 5 mg/kg).
-
-
Dosing: Administer the compound via the respective routes.
-
Blood Sampling: Collect serial blood samples at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into anticoagulant-treated tubes.
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following parameters.
Key Pharmacokinetic Parameters Table:
| Parameter | Abbreviation | Description | Determined from |
| Maximum Concentration | Cmax | The highest observed concentration in plasma. | PO data |
| Time to Cmax | Tmax | The time at which Cmax is observed. | PO data |
| Area Under the Curve | AUC | The total drug exposure over time. | IV and PO data |
| Half-Life | t½ | The time required for the plasma concentration to decrease by 50%. | IV and PO data |
| Clearance | CL | The volume of plasma cleared of drug per unit of time. | IV data |
| Volume of Distribution | Vd | The apparent volume into which the drug distributes. | IV data |
| Bioavailability | F% | The fraction of the oral dose that reaches systemic circulation. | (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) |
Conclusion
The comprehensive characterization of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate's pharmacokinetic profile is a critical step in its evaluation as a potential therapeutic. The workflow described in this guide, progressing from high-throughput in vitro ADME assays to definitive in vivo studies, provides a scientifically rigorous framework for this assessment. The data generated will enable an understanding of the compound's disposition in the body, predict its human pharmacokinetics, and identify potential liabilities such as poor bioavailability or rapid metabolism. This knowledge is indispensable for making informed decisions on the continued development of this novel colchicine derivative and for designing future clinical studies.
References
-
Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. Retrieved from a Google Cloud search.[7]
-
Li, A. P. (2020). In vitro and in vivo methods to assess pharmacokinetic drug-drug interactions in drug discovery and development. Biopharmaceutics & Drug Disposition, 41(1-2), 3-31.[9]
-
Wikipedia. (2024). Colchicine. Retrieved from a Google Cloud search.[12]
-
Scherrmann, J. M., et al. (1998). [Colchicine: recent data on pharmacokinetics and clinical pharmacology]. Pathologie Biologie, 46(1), 57-64.[4]
-
Scott, J. E., & Zhang, Y. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. In Assay Guidance Manual. National Center for Biotechnology Information.[6]
-
Food and Drug Administration. (2008). Center for Drug Evaluation and Research: Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from accessdata.fda.gov.[13]
-
Schuh, S., et al. (2025). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Molecular Pharmaceutics.[10]
-
Clinivex. (n.d.). CAS 102419-97-6 | (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate Supplier. Retrieved from a Google Cloud search.[14]
-
Echemi. (n.d.). COLCHICINE- colchicine_tablet, film coated | Prescription Drug Profile. Retrieved from a Google Cloud search.[15]
-
Lee, J., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Molecules, 25(5), 1129.[11]
-
Wang, Y., et al. (2025). Synthesis and Evaluation of Colchicine C-Cyclic Amine Derivatives as Potent Anti-Biofilms Agents Against Methicillin-Resistant Staphylococcus aureus. Molecules.[5]
-
Freston, J., & Ball, C. (2025). Colchicine. In StatPearls. StatPearls Publishing.[1]
-
Leung, Y. Y., et al. (2015). Colchicine Pharmacokinetics and Mechanism of Action. Current Pharmaceutical Design, 21(8), 1090-1094.[2]
-
Kurek, J., et al. (2025). Synthesis and Biological Evaluation of Novel Triple-Modified Colchicine Derivatives as Potent Tubulin-Targeting Anticancer Agents. Molecules.[16]
-
Food and Drug Administration. (n.d.). Pharmacology Review(s). Retrieved from accessdata.fda.gov.[8]
-
Pharmaffiliates. (n.d.). CAS No : 102419-97-6 | Product Name : (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate. Retrieved from a Google Cloud search.[17]
-
ResearchGate. (n.d.). Predicted ADMET for compounds 1, 2, and colchicine. Retrieved from a Google Cloud search.[18]
-
Rochdi, M., et al. (1994). Model-independent pharmacokinetics of colchicine after oral administration to healthy volunteers. European Journal of Clinical Pharmacology, 46(4), 351-354.[19]
-
United States Biological. (n.d.). S-N-Deacetyl colchicine d-10-camphorsulfonate - Data Sheet. Retrieved from a Google Cloud search.[20]
-
MyBioSource. (n.d.). Buy R N Deacetyl Colchicine D10 Camphorsulfonate Biochemical for Sale Online. Retrieved from a Google Cloud search.[21]
-
Feldman, L., & Laskin, J. J. (2025). Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. Pharmaceutics.[3]
-
Taylor, E. A., & Al-Awar, R. S. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 25(19), 4429.[22]
Sources
- 1. Colchicine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Colchicine Pharmacokinetics and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Colchicine: recent data on pharmacokinetics and clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. coleparmer.com [coleparmer.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Colchicine - Wikipedia [en.wikipedia.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. theclinivex.com [theclinivex.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. researchgate.net [researchgate.net]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. usbio.net [usbio.net]
- 21. mybiosource.com [mybiosource.com]
- 22. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chiral Resolution of Colchicine Derivatives Using d-10-Camphorsulfonate
Abstract
Colchicine, a tricyclic alkaloid, possesses a complex stereochemistry that is pivotal to its biological activity and therapeutic index.[1] While naturally occurring (-)-colchicine is a potent anti-inflammatory agent and microtubule inhibitor, its clinical utility is hampered by a narrow therapeutic window.[2][3] The synthesis of novel colchicine derivatives offers a pathway to enhance efficacy and reduce toxicity, but often results in racemic mixtures.[4] The separation of these enantiomers is a critical step in drug development to isolate the pharmacologically active isomer and eliminate potential off-target effects from its counterpart. This guide provides an in-depth examination of a robust and widely adopted method for this purpose: chiral resolution via diastereomeric salt formation using d-10-camphorsulfonic acid as the resolving agent. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the causality behind methodological choices, offering researchers a comprehensive resource for achieving high enantiomeric purity.
Introduction: The Stereochemical Imperative of Colchicine
Colchicine's structure features a stereocenter at carbon C-7 and an axis of chirality (atropisomerism) due to hindered rotation between its A and C rings.[1][5] The naturally occurring and biologically active form is the aS,7S enantiomer.[5] Synthetic modifications, particularly to the B-ring, often aim to improve the therapeutic profile but can lead to the formation of a racemic mixture of the final compound or a key intermediate.
For therapeutic applications, isolating a single enantiomer is paramount. Different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[6] Therefore, a reliable and scalable method for separating these stereoisomers is essential. Classical resolution by the formation of diastereomeric salts remains a cost-effective and powerful technique in both laboratory and industrial settings.[7][8] This method relies on reacting a racemic mixture with a single, pure enantiomer of another chiral compound, known as a resolving agent.[9]
This guide focuses on the use of d-10-camphorsulfonic acid (CSA), a readily available chiral acid derived from natural camphor, for the resolution of basic colchicine derivatives.[8][10] This technique is particularly effective for colchicine analogues that have been synthesized to contain a basic amine functionality, which can readily form a salt with the acidic CSA.
The Principle of Diastereomeric Salt Crystallization
The fundamental challenge in separating enantiomers is that they possess identical physical properties, such as solubility and melting point, making direct separation by standard techniques like crystallization impossible.[9] Chiral resolution circumvents this by converting the pair of enantiomers into a pair of diastereomers.
The key principle is as follows:
-
Reaction: A racemic mixture of a basic colchicine derivative, let's denote it as (R/S)-Colch-NH₂, is reacted with an enantiomerically pure chiral acid, such as (1S)-(+)-10-camphorsulfonic acid ((+)-CSA).
-
Formation of Diastereomers: This acid-base reaction forms two diastereomeric salts: [(R)-Colch-NH₃⁺]•[(-)-CSA⁻] and [(S)-Colch-NH₃⁺]•[(-)-CSA⁻].
-
Difference in Properties: Unlike the original enantiomers, these two diastereomeric salts have different three-dimensional structures and are not mirror images. Consequently, they possess distinct physical properties, most critically, different solubilities in a given solvent.[7][11]
-
Separation: Due to this solubility difference, one diastereomeric salt will preferentially crystallize from the solution upon cooling or concentration, while the other remains in the mother liquor.[9] This process is known as fractional crystallization.
-
Liberation: The crystallized, diastereomerically pure salt is then treated with a base to break the ionic bond, regenerating the enantiomerically pure colchicine derivative and the resolving agent.[12]
The overall logic of this separation strategy is depicted in the diagram below.
d-10-Camphorsulfonic Acid: The Resolving Agent of Choice
(1S)-(+)-10-Camphorsulfonic acid and its enantiomer, (1R)-(-)-10-camphorsulfonic acid, are highly effective resolving agents for several reasons:
-
Strong Acidity: The sulfonic acid moiety (pKa ≈ -2.5) ensures a complete and rapid acid-base reaction with basic amines to form stable salts.[13]
-
Chiral Rigidity: Derived from camphor, its rigid bicyclic structure provides a well-defined, sterically demanding chiral environment, which enhances the differences in crystal lattice packing between the two diastereomeric salts, leading to more significant solubility differentials.[12]
-
High Purity: It is commercially available in high enantiomeric purity (>99%), which is a critical prerequisite for successful resolution.[11]
-
Crystallinity: The salts formed with CSA are often highly crystalline, which facilitates separation by filtration.
The choice between (+)-CSA and (-)-CSA is empirical and strategic. One will typically cause the desired enantiomer's salt to precipitate, while the other will precipitate the undesired enantiomer. A preliminary screening with both is often recommended to determine the optimal resolving agent for the target enantiomer.[7]
Experimental Protocol: Resolution of a Racemic Colchicine-Amine Derivative
This section provides a generalized, step-by-step methodology. The specific quantities, solvent, and temperature must be optimized for each unique colchicine derivative.
Prerequisites:
-
Racemic colchicine-amine derivative (high chemical purity).
-
Enantiomerically pure (1S)-(+)-10-camphorsulfonic acid ((+)-CSA).
-
Anhydrous solvents (e.g., acetone, dichloromethane, ethanol, ethyl acetate).[7][14]
-
Standard laboratory glassware, filtration apparatus, and rotary evaporator.
-
Analytical equipment for monitoring purity (e.g., Chiral HPLC, Polarimeter).
Step-by-Step Workflow
Detailed Methodology:
-
Salt Formation: In a round-bottom flask, dissolve the racemic colchicine-amine derivative (1.0 equivalent) and (1S)-(+)-10-camphorsulfonic acid (0.5–1.0 equivalents) in a minimal amount of a suitable boiling solvent (e.g., acetone, ethanol, or dichloromethane).[7][14]
-
Causality: Using a minimal amount of hot solvent creates a supersaturated solution upon cooling, which is necessary to induce crystallization. The stoichiometry of the resolving agent can be critical; using a half-equivalent can sometimes improve separation efficiency and is more economical.[8]
-
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature. Stir the resulting slurry for a predetermined period (e.g., 16-24 hours) to allow the system to reach equilibrium.[7]
-
Causality: Slow cooling promotes the formation of larger, more ordered crystals, which are easier to filter and typically have higher diastereomeric purity. Prolonged stirring ensures that the less soluble diastereomer has fully precipitated.
-
-
Isolation of the Diastereomeric Salt: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Causality: Washing with cold solvent is crucial to prevent the redissolving of the desired product while removing impurities.
-
-
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system, such as dichloromethane and a 2M aqueous sodium carbonate solution.[7][14] Stir vigorously until all solids have dissolved.
-
Causality: The inorganic base (Na₂CO₃) deprotonates the ammonium salt, "liberating" the free amine. The free amine is soluble in the organic layer (dichloromethane), while the sodium salt of the resolving agent is soluble in the aqueous layer, allowing for easy separation.
-
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer one or two more times with dichloromethane. Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous K₂CO₃ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched colchicine derivative.[7]
-
Analysis: Determine the enantiomeric excess (ee) of the product using a suitable chiral HPLC method.[15] Measure the specific rotation using a polarimeter and compare it to literature values if available.
Data Interpretation and Optimization
The success of the resolution is quantified by the enantiomeric excess (ee%) of the final product. A successful resolution typically yields an ee of >98%.
Table 1: Hypothetical Data for a Successful Resolution
| Parameter | Precipitated Diastereomeric Salt | Liberated Amine |
| Identity | [(R)-Colch-NH₃⁺]•[(+)-CSA⁻] | (R)-Colch-NH₂ |
| Yield | 35% (max theoretical is 50%) | ~33% |
| Melting Point | 185-187 °C | 142-144 °C |
| Specific Rotation [α]D | +55.2° (c=1, MeOH) | -120.5° (c=1, CHCl₃) |
| Enantiomeric Excess (ee) | >99% (diastereomeric excess) | >99% |
Key Optimization Strategies:
-
Solvent Screening: The choice of solvent is the most critical variable. A solvent must be found where the two diastereomeric salts have a large solubility difference. Screening various solvents (e.g., alcohols, ketones, esters, chlorinated solvents) is standard practice.
-
Temperature Profile: Controlling the cooling rate can significantly impact crystal formation and purity.
-
Recrystallization: If the initial ee% is insufficient, a recrystallization of the diastereomeric salt from the same or a different solvent can further enhance its purity before the liberation step.
Conclusion
The chiral resolution of basic colchicine derivatives using d-10-camphorsulfonic acid is a powerful and validated technique grounded in the fundamental principles of stereochemistry. By converting an inseparable mixture of enantiomers into a separable pair of diastereomers, this method allows for the isolation of single-enantiomer active pharmaceutical ingredients. The success of the process hinges on the careful selection of a solvent that maximizes the solubility difference between the diastereomeric salts. With methodical optimization, this approach provides a reliable and scalable pathway for researchers and drug developers to access enantiomerically pure colchicine analogues, a critical step towards developing safer and more effective therapeutics.
References
-
Wikipedia. (n.d.). Colchicine. Available at: [Link]
-
Li, Y., et al. (2021). Enantioselective total synthesis of (−)-colchicine, (+)-demecolcinone and metacolchicine: determination of the absolute configurations of the latter two alkaloids. Chemical Science. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2025). D-Camphorsulfonic Acid: A Cornerstone for Chiral Resolution in Chemical Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Recent developments on (−)-colchicine derivatives: Synthesis and structure-activity relationship | Request PDF. Available at: [Link]
- Google Patents. (n.d.). US7964647B2 - Colchicine compositions and methods.
-
Wikipedia. (n.d.). Chiral resolution. Available at: [Link]
-
ResearchGate. (n.d.). Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantio separations of some basic drugs on a Chiralcel OD column | Request PDF. Available at: [Link]
-
PubMed. (2020). Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship. Available at: [Link]
-
PubMed. (2017). Enantiomeric separation of the antiuremic drug colchicine by electrokinetic chromatography. Method development and quantitative analysis. Available at: [Link]
-
MDPI. (2025). Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Available at: [Link]
- Google Patents. (n.d.). US5457201A - Chiral resolution process.
-
PMC. (2022). A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Science Behind 10-Camphorsulfonic Acid: Enhancing Chiral Separation and Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Available at: [Link]
Sources
- 1. A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on (-)-colchicine derivatives: Synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Colchicine - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. (1R)-(-)-10-Camphorsulfonic acid: Uses and Mechanism_Chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US5457201A - Chiral resolution process - Google Patents [patents.google.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Enantiomeric separation of the antiuremic drug colchicine by electrokinetic chromatography. Method development and quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling and Chiral Resolution of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate Salt
Executive Summary
(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-97-6) is a highly specialized chiral standard, biochemical reagent, and synthetic intermediate[1]. While the native (-)-(S)-enantiomer of colchicine is universally recognized as a potent tubulin polymerization inhibitor[2], isolating and studying the unnatural (+)-(R)-enantiomer is critical for structure-activity relationship (SAR) profiling and mapping the steric boundaries of the tubulin binding pocket. This technical guide details the physicochemical properties, molecular mechanisms, and a self-validating protocol for the stereospecific resolution of N-deacetylcolchicine using d-10-camphorsulfonic acid.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline physicochemical properties of the resolved salt is essential for downstream applications in proteomics and synthetic chemistry[3]. The formation of the d-10-camphorsulfonate salt significantly alters the solubility and stability profile of the free base[4].
| Property | Value |
| Chemical Name | (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate |
| CAS Number | 102419-97-6 |
| Molecular Formula | C₃₀H₄₀N₂O₈S (C₂₀H₂₃NO₅ · C₁₀H₁₇NO₃S) |
| Molecular Weight | 588.72 g/mol |
| Appearance | White Solid |
| Solubility | Soluble in DMSO and Water |
| Storage Conditions | 2-8°C (Refrigerator) |
| Primary Application | Chiral standard, intermediate, proteomics research |
Data synthesized from authoritative chemical databases and vendor specifications[1][3][5].
Stereospecificity and Molecular Mechanism
Colchicine derivatives exert their antimitotic effects by binding to the colchicine-binding site located at the intra-dimer interface of α- and β-tubulin[2]. The stereochemistry at the C7 position of the heptalene ring system is paramount; the native (S)-configuration optimally fits the hydrophobic pocket. By utilizing the (R)-enantiomer, researchers can probe the steric limitations and conformational flexibility of this binding site, determining how stereoinversion impacts microtubule destabilization.
Fig 1: Mechanism of action for colchicine derivatives disrupting microtubule polymerization.
The Causality of Chiral Resolution
To obtain enantiopure (R)-N-Deacetyl Colchicine, the racemic mixture must be resolved. d-10-Camphorsulfonic acid (d-CSA) is strategically selected as the resolving agent due to its rigid bicyclic structure and strong acidity, which ensures complete protonation of the C7 primary amine[1].
The causality behind this method lies in crystal lattice thermodynamics. The resulting diastereomeric salts exhibit distinct lattice energies. In a polar protic solvent like methanol, the (R)-amine-d-CSA salt demonstrates a significantly lower solubility product ( Ksp ) at reduced temperatures compared to the (S)-amine-d-CSA salt[6][7]. This differential solubility drives the selective precipitation of the target (R)-enantiomer.
Fig 2: Chiral resolution workflow of N-Deacetyl Colchicine using d-10-Camphorsulfonic acid.
Self-Validating Experimental Protocol: Chiral Resolution
This protocol is engineered as a self-validating system, incorporating strict analytical checkpoints to ensure an enantiomeric excess (ee) of >99% before the material is utilized in downstream applications.
Phase 1: Diastereomeric Salt Formation
-
Dissolution : Dissolve 10.0 mmol of racemic N-deacetylcolchicine free base in 50 mL of anhydrous methanol under continuous stirring at 40°C.
-
Acid Addition : Slowly add 10.0 mmol of d-10-Camphorsulfonic acid to the solution.
-
Causality: Strict equimolar addition prevents unreacted free base from interfering with the crystallization matrix, ensuring the thermodynamic stability of the salt.
-
-
Equilibration : Reflux the mixture gently for 30 minutes to ensure complete salt formation, then allow it to cool ambiently to room temperature (20-25°C).
Phase 2: Fractional Crystallization
-
Controlled Cooling : Transfer the solution to a 4°C environment for 24 hours[6].
-
Causality: Rapid cooling induces kinetic trapping of the wrong isomer (co-precipitation). Slow, controlled cooling favors the thermodynamic precipitation of the less soluble (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate salt.
-
-
Filtration : Recover the white crystalline precipitate via vacuum filtration. Retain the mother liquor, which is highly enriched in the (S)-isomer salt[7].
-
Washing : Wash the crystals with 5 mL of ice-cold methanol to remove surface-adsorbed impurities without dissolving the bulk crystal.
Phase 3: Analytical Validation (The Decision Gate)
-
Chiral HPLC Analysis : Dissolve a 1 mg aliquot of the crystals in DMSO[4]. Run the sample on a chiral stationary phase column (e.g., Chiralcel OD-H) using a mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.
-
Validation & Recrystallization :
-
If ee > 99% : The protocol is validated. Proceed to storage (2-8°C) or free-basing[1].
-
If ee < 99% : The system triggers a mandatory recrystallization step in methanol. The rigid d-CSA salt heavily favors homochiral crystal growth during secondary crystallization, naturally correcting minor kinetic impurities.
-
References
-
National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 53298343, (R)-N-Deacetyl Colchicine." PubChem. URL:[Link]
-
Pharmaffiliates. "Product Name: (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate | CAS No: 102419-97-6." Pharmaffiliates. URL:[Link]
-
Nett, R. S., et al. "Total Biosynthesis of the Tubulin-Binding Alkaloid Colchicine." Journal of the American Chemical Society, ACS Publications. URL:[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scbt.com [scbt.com]
- 4. mybiosource.com [mybiosource.com]
- 5. (R)-N-Deacetyl Colchicine | C20H23NO5 | CID 53298343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. Pharmaffiliates Analytics and Synthetics P. Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
Synthesis protocol for high-yield (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
An In-depth Guide to the High-Yield Synthesis of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
Abstract
This application note provides a comprehensive and detailed protocol for the high-yield synthesis of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate. Colchicine, a natural alkaloid, exhibits axial chirality due to restricted rotation around the biaryl bond connecting its A and C rings, a phenomenon known as atropisomerism.[1][2] Its N-deacetylated form is a crucial intermediate for the synthesis of various colchicine analogs and derivatives with potential therapeutic applications.[3][4] This guide details a two-step process commencing with the acidic hydrolysis of colchicine to yield a racemic mixture of (R,S)-N-Deacetyl Colchicine. The subsequent, critical step involves the diastereoselective crystallization of the desired (R)-atropisomer using (+)-d-10-camphorsulfonic acid as a chiral resolving agent. The rationale behind key procedural choices, detailed experimental protocols, characterization data, and troubleshooting advice are provided to ensure reproducibility and success for researchers in medicinal chemistry, drug development, and synthetic organic chemistry.
Introduction: The Significance of Chiral Colchicinoids
Colchicine is a well-established anti-mitotic agent used in the treatment of gout and Familial Mediterranean Fever.[5][6] Its biological activity is intrinsically linked to its unique three-dimensional structure, which includes a stereocenter at the C-7 position and a chiral axis between the A and C rings.[2] The N-acetyl group at the C-7 position can be removed to produce N-deacetylcolchicine, a versatile precursor for creating novel derivatives with modified pharmacological profiles.[3]
The deacetylation process results in a racemic mixture of two atropisomers, (R) and (S), which are non-superimposable mirror images. As biological systems are inherently chiral, it is common for enantiomers or atropisomers of a drug to exhibit significantly different pharmacological, pharmacokinetic, or toxicological properties.[7] Therefore, the isolation of a single, optically pure isomer is a critical step in drug development. This protocol employs classical resolution, a robust and scalable method, to selectively isolate the (R)-atropisomer by forming a diastereomeric salt with d-10-camphorsulfonic acid.
Overall Reaction Scheme
The synthesis is a two-part process: (I) N-deacetylation of colchicine, followed by (II) chiral resolution to isolate the target compound.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Part I: Synthesis of (R,S)-N-Deacetyl Colchicine (Racemic Mixture)
This step involves the acid-catalyzed hydrolysis of the amide bond in colchicine. Refluxing in hydrochloric acid is a common and effective method for this transformation.[4][8] Careful monitoring is essential to drive the reaction to completion while minimizing the degradation of the sensitive tropolone ring system under harsh acidic conditions.[9]
Materials and Reagents
| Reagent | Formula | M.W. | Grade | Notes |
| Colchicine | C₂₂H₂₅NO₆ | 399.44 | >98% | Starting material |
| Hydrochloric Acid (HCl) | HCl | 36.46 | ACS Reagent, 37% | Used to prepare 2M solution |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Solution | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | HPLC Grade | Extraction solvent |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Drying agent |
| Deionized Water | H₂O | 18.02 |
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve colchicine (e.g., 5.0 g, 12.5 mmol) in 100 mL of 2M hydrochloric acid.
-
Hydrolysis: Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 48-72 hours.[8]
-
Rationale: Elevated temperature is necessary to achieve complete hydrolysis of the stable amide bond. The extended reaction time ensures maximum conversion.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Track the disappearance of the starting material spot/peak.[9]
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath to 0-5 °C. Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH reaches ~8.
-
Causality: Neutralization is crucial to deprotonate the amine product, making it soluble in organic solvents for extraction. Slow addition at low temperature controls the effervescence from CO₂ evolution.
-
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (R,S)-N-Deacetyl Colchicine as a solid.
Part II: Chiral Resolution for (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
This protocol step leverages the principles of classical resolution. The racemic base ((R,S)-N-Deacetyl Colchicine) is reacted with a single enantiomer of a chiral acid ((+)-d-10-camphorsulfonic acid). This forms a mixture of two diastereomeric salts: [(R)-amine•(d)-acid] and [(S)-amine•(d)-acid]. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[7][10]
Materials and Reagents
| Reagent | Formula | M.W. | Grade | Notes |
| (R,S)-N-Deacetyl Colchicine | C₂₀H₂₃NO₅ | 357.40 | Crude from Part I | Racemic base |
| (+)-d-10-Camphorsulfonic Acid | C₁₀H₁₆O₄S | 232.30 | >99% | Chiral resolving agent[11] |
| Methanol | CH₃OH | 32.04 | Anhydrous | Crystallization solvent |
Step-by-Step Protocol
-
Dissolution: In a clean, dry Erlenmeyer flask, dissolve the crude (R,S)-N-Deacetyl Colchicine (e.g., 4.0 g, 11.2 mmol) in warm anhydrous methanol (approx. 80 mL).
-
Addition of Resolving Agent: In a separate flask, dissolve (+)-d-10-camphorsulfonic acid (e.g., 2.60 g, 11.2 mmol, 1.0 equivalent) in a minimal amount of warm anhydrous methanol (approx. 20 mL). Add this solution dropwise to the stirred solution of the deacetylated colchicine.
-
Rationale: Using a stoichiometric amount of the resolving agent is key. Methanol is chosen as the solvent to facilitate the differential solubility of the resulting diastereomeric salts.
-
-
Crystallization: Allow the combined solution to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur. To maximize yield, the flask can be stored at 2-8 °C for 12-24 hours.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold anhydrous methanol to remove any residual soluble (S)-atropisomer salt and other impurities.
-
Drying: Dry the resulting white to off-white solid product under vacuum to a constant weight. This yields the final product, (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate.[12][13]
Workflow and Characterization
The entire process from starting material to final product can be visualized as a sequential workflow.
Caption: Experimental workflow for synthesis and resolution.
Expected Data and Quality Control
The identity, purity, and chiral integrity of the final product must be confirmed through analytical methods.
| Parameter | Method | Expected Result |
| Yield | Gravimetric | Typically 30-40% based on initial colchicine (for the resolved R-isomer) |
| Appearance | Visual | White to off-white crystalline solid[12] |
| Melting Point | Melting Point Apparatus | Sharp melting point, distinct from starting materials |
| Chemical Purity | HPLC | >98% |
| Enantiomeric Excess | Chiral HPLC | >99% ee |
| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of the salt C₃₀H₄₀N₂O₈S[13] |
| Optical Rotation | Polarimetry | Specific rotation value confirming the (R)-configuration |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Step I | Incomplete hydrolysis. Degradation of product due to prolonged heating. | Increase reflux time but monitor closely with TLC/HPLC to avoid degradation.[9] Ensure pH is fully neutralized before extraction. |
| No Crystallization in Step II | Solution is too dilute. Impurities inhibiting crystallization. Incorrect stoichiometry. | Concentrate the solution slightly by evaporating some solvent. Try seeding with a previously obtained crystal. Scratch the inside of the flask. Verify the molar equivalence of the base and resolving acid. |
| Low Enantiomeric Excess (ee) | Inefficient fractional crystallization. Co-precipitation of the (S)-isomer salt. | Perform a recrystallization of the product from fresh, hot methanol. Ensure the cooling process is slow and gradual. |
| Oily Product Instead of Solid | Residual solvent or impurities. | Ensure the product from Step I is completely dry. Wash the final salt product thoroughly with cold solvent. |
References
-
Klejborowska, G., et al. (2020). Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine. Molecules, 25(15), 3344. [Online] Available at: [Link]
-
Fournier-Dit-Chabert, J., et al. (2012). Synthesis and biological evaluation of colchicine C-ring analogues tethered with aliphatic linkers suitable for prodrug derivatisation. Bioorganic & Medicinal Chemistry Letters, 22(24), 7693-6. [Online] Available at: [Link]
-
Lone, S. H., et al. (2024). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. Frontiers in Chemistry, 12. [Online] Available at: [Link]
-
Reddy, A. S., et al. (2017). Total Synthesis of (±)-Allocolchicine and Its Analogues Using Co-Catalyzed Alkyne [2 + 2 + 2]-Cyclotrimerization. ACS Omega, 2(9), 5723–5733. [Online] Available at: [Link]
-
ResearchGate. Scheme 1. Synthesis of colchicine derivatives (2-11). Reagents and... ResearchGate. [Online] Available at: [Link]
- Google Patents. US4049703A - Process for the production of purified camphorsulfonic acid salts. Google Patents.
- Google Patents. US3819689A - Resolution of dl-camphor-10-sulfonic acid. Google Patents.
-
Wikipedia. Colchicine. Wikipedia. [Online] Available at: [Link]
- Google Patents. US8415395B1 - Colchicine compositions and methods. Google Patents.
-
Tria, G. S., et al. (2018). Deconstruction of Desacetamidocolchicine's B Ring Reveals a Class 3 Atropisomeric AC Ring with Tubulin Binding Properties. ACS Medicinal Chemistry Letters, 9(7), 713–718. [Online] Available at: [Link]
-
Wang, Y., et al. Supporting Information Enantioselective Total Synthesis of (–)-Colchicine, (+)- Demecolcinone and Metacolchicine. Semantic Scholar. [Online] Available at: [Link]
-
Bartlett, P. D., & Knox, L. H. (1965). D,L-10-CAMPHORSULFONIC ACID (REYCHLER'S ACID). Organic Syntheses, 45, 12. [Online] Available at: [Link]
-
ChemBK. DL-10-Camphorsulfonic acid, sodium salt. ChemBK. [Online] Available at: [Link]
-
PubChem. D-Camphorsulfonic Acid. PubChem. [Online] Available at: [Link]
-
Tatke, P., et al. (2021). Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. Molecules, 26(23), 7353. [Online] Available at: [Link]
-
Pharmaffiliates. (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate. Pharmaffiliates. [Online] Available at: [Link]
-
Pharmaffiliates. Colchicine-impurities. Pharmaffiliates. [Online] Available at: [Link]
- Google Patents. US7964647B2 - Colchicine compositions and methods. Google Patents.
-
ResearchGate. Why colchicine does not show mutarotation. With M05‐2X density functional in the realm of tricky natural products. ResearchGate. [Online] Available at: [Link]
-
Geng, Y., et al. (2022). A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1. International Journal of Molecular Sciences, 23(6), 2999. [Online] Available at: [Link]
-
WVU School of Medicine. Chiral Drug Separation. WVU School of Medicine. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A New Insight into Toxicity of Colchicine Analogues by Molecular Docking Analysis Based on Intestinal Tight Junction Protein ZO-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation [frontiersin.org]
- 6. Colchicine - Wikipedia [en.wikipedia.org]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US8415395B1 - Colchicine compositions and methods - Google Patents [patents.google.com]
- 11. D-Camphorsulfonic Acid | C10H16O4S | CID 65617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
A Robust Ion-Pair HPLC Method for the Chiral Analysis of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
An Application Note from the Senior Scientist's Desk
Abstract
This application note presents a systematic and robust approach to developing a High-Performance Liquid Chromatography (HPLC) method for the analysis of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate. As a chiral salt of a potent alkaloid derivative, this compound presents unique analytical challenges, including the need for adequate retention and baseline separation from potential impurities. We detail a reversed-phase ion-pair chromatography (IP-RP-HPLC) method that leverages the inherent properties of the d-10-Camphorsulfonate counter-ion to achieve excellent chromatographic performance. The narrative follows the logical progression from initial parameter screening to final method optimization and validation framework, providing experienced researchers with the causal reasoning behind each experimental choice. This guide is intended for drug development professionals, analytical chemists, and quality control scientists tasked with ensuring the purity and quality of chiral pharmaceutical compounds.
Introduction and Theoretical Background
(R)-N-Deacetyl Colchicine is a key intermediate and potential impurity in the synthesis of colchicine-related compounds.[1][2] Its analysis is complicated by its chirality and its polar nature. The compound is supplied as a salt with d-10-Camphorsulfonic acid, a chiral sulfonic acid derivative.[1][3][4] This pairing provides a strategic advantage for HPLC analysis.
The Principle of Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC):
Standard reversed-phase chromatography often provides insufficient retention for polar or ionic compounds like N-Deacetyl Colchicine. IP-RP-HPLC addresses this by introducing an "ion-pairing reagent" into the mobile phase.[5][6] This reagent is an ionic molecule with a hydrophobic region. In this specific case, the d-10-Camphorsulfonate counter-ion itself can act as the ion-pairing reagent.
There are two prevailing theories for the mechanism[7]:
-
Ion-Interaction Model: The positively charged (R)-N-Deacetyl Colchicine and the negatively charged d-10-Camphorsulfonate form a neutral, hydrophobic ion-pair in the mobile phase. This neutral complex has a higher affinity for the non-polar stationary phase (e.g., C18), leading to increased retention.
-
Adsorption (Dynamic Ion-Exchange) Model: The hydrophobic tails of the camphorsulfonate ions adsorb onto the C18 stationary phase, creating a dynamic, negatively charged surface. This pseudo-ion-exchange layer then retains the positively charged analyte via electrostatic attraction.
In practice, a combination of both mechanisms likely contributes to the separation. By controlling the concentration of the ion-pair reagent and the mobile phase pH, we can precisely modulate the retention of the target analyte.
Diagram: Mechanism of Ion-Pair Chromatography
Caption: Ion-Pair formation in the mobile phase for retention.
Experimental Design
This section outlines the necessary equipment, reagents, and the strategic workflow for method development.
Instrumentation & Materials
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A robust, general-purpose C18 column is the ideal starting point. For this study, we select an Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Analytical Standard: (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-97-6).[1]
-
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), potassium dihydrogen phosphate (KH₂PO₄), and ortho-phosphoric acid.
Method Development Workflow
The development process is a systematic optimization of chromatographic parameters. The goal is to achieve a method that is specific, robust, and provides symmetric peak shapes with adequate retention and resolution.
Diagram: HPLC Method Development Workflow
Caption: Systematic workflow for HPLC method development.
Detailed Protocols & Rationale
Standard and Sample Preparation
A critical first step is the accurate preparation of solutions.
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This stock is used to prepare all subsequent dilutions.
-
Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This minimizes solvent mismatch effects during injection.
Step 1: Wavelength Selection
-
Protocol: Perform a UV-Vis scan of the 100 µg/mL working standard from 200 nm to 400 nm using the DAD.
-
Rationale & Expected Result: Colchicine and its derivatives typically exhibit strong absorbance maxima around 245 nm and a shoulder near 350 nm.[8][9] For quantitative analysis, the primary maximum (approx. 245 nm) is chosen as it provides the highest sensitivity.
Step 2: Initial Screening and Mobile Phase Optimization
This is the most crucial phase of development. We will optimize the mobile phase composition to control retention time, peak shape, and selectivity.
a. Organic Modifier Selection (Acetonitrile vs. Methanol)
-
Protocol:
-
Prepare two mobile phases:
-
Mobile Phase A (ACN): 50% Acetonitrile / 50% 20mM KH₂PO₄ buffer, pH 3.0.
-
Mobile Phase B (MeOH): 50% Methanol / 50% 20mM KH₂PO₄ buffer, pH 3.0.
-
-
Equilibrate the C18 column with each mobile phase for at least 30 minutes.
-
Inject the working standard and record the chromatograms.
-
-
Rationale: Acetonitrile generally has a stronger elution strength and provides sharper peaks for many compounds compared to methanol. However, methanol can offer different selectivity for closely eluting impurities. The choice depends on which solvent provides the best overall separation and peak symmetry.
b. Aqueous Phase pH Optimization
-
Protocol:
-
Using the superior organic modifier from the previous step (assume ACN), prepare mobile phases with the aqueous buffer adjusted to different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0).
-
Inject the working standard under each condition.
-
-
Rationale: The analyte has a basic amino group. At low pH (e.g., 2.5-4.0), this group will be fully protonated (positively charged), ensuring a consistent and strong interaction with the negatively charged camphorsulfonate ion-pair reagent. This leads to stable retention times and improved peak shape. Colchicine itself is an alkaloid, and controlling pH is a known critical parameter for its analysis.[10]
c. Ion-Pair Reagent Concentration
-
Protocol:
-
Using the optimal organic modifier and pH, prepare mobile phases with varying concentrations of a suitable buffer that also contains the counter-ion (e.g., using camphorsulfonic acid itself to buffer the mobile phase is an option, or adding it to a phosphate buffer). Test concentrations from 5 mM to 20 mM.
-
Inject the working standard under each condition.
-
-
Rationale: According to ion-pair theory, increasing the concentration of the counter-ion (d-10-Camphorsulfonate) in the mobile phase will increase the retention time of the analyte. This is because a higher concentration promotes the formation of the neutral ion-pair or enhances the dynamic ion-exchange character of the stationary phase. The goal is to find a concentration that provides a suitable retention time (e.g., 5-10 minutes) without excessively long run times.
Data Summary: Hypothetical Optimization Results
| Parameter | Condition | Retention Time (min) | Tailing Factor | Theoretical Plates | Rationale/Observation |
| Organic Modifier | 50% ACN / 50% Buffer pH 3.0 | 6.8 | 1.1 | 8500 | Sharper peak, better efficiency. Selected for further optimization. |
| 50% MeOH / 50% Buffer pH 3.0 | 8.2 | 1.4 | 6200 | Broader peak, longer retention. | |
| Aqueous pH | 50% ACN / 50% Buffer pH 2.5 | 7.5 | 1.0 | 9200 | Excellent peak shape, stable retention. Optimal protonation. |
| 50% ACN / 50% Buffer pH 3.5 | 6.9 | 1.2 | 8100 | Good, but slightly more tailing as pH approaches pKa. | |
| Ion-Pair Conc. | 10mM CSA in aq. phase | 7.5 | 1.0 | 9200 | Optimal retention and peak shape. Selected for final method. |
| 5mM CSA in aq. phase | 4.1 | 1.1 | 8800 | Retention too low, close to the solvent front. | |
| 20mM CSA in aq. phase | 12.3 | 1.0 | 9500 | Excellent shape, but unnecessarily long run time. |
Final Optimized Method & Validation Framework
Based on the systematic development process, the following protocol is recommended.
Optimized Protocol
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 10 mM Potassium Phosphate buffer with pH adjusted to 2.5 with phosphoric acid (50:50, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Framework for Method Validation (per ICH Q2(R2))
Once the method is optimized, it must be validated to prove its suitability for its intended purpose.[11][12] The validation should be conducted according to a pre-approved protocol and must adhere to ICH guidelines.[13][14][15]
| Validation Parameter | Methodology | Typical Acceptance Criteria |
| Specificity | Analyze placebo, known impurities, and spiked analyte. Assess peak purity using DAD. | Analyte peak is free from interference at its retention time. Peak purity angle is less than purity threshold. |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | Confirmed by linearity, accuracy, and precision studies. | The range for which the method is shown to be accurate, precise, and linear. |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Six replicate injections of the same sample (e.g., 100% concentration). | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Precision (Intermediate) | Repeat the analysis on a different day with a different analyst or instrument. | RSD ≤ 2.0%. |
| LOD & LOQ | Determined by signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve. | S/N of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, Flow Rate ±10%, Temp ±5°C, Organic % ±2%). | No significant impact on retention time, peak area, or system suitability parameters. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development of an HPLC method for (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate. By employing an ion-pair reversed-phase mechanism, this method achieves excellent retention, peak shape, and sensitivity. The detailed, step-by-step approach to optimizing critical parameters like mobile phase composition and pH serves as a reliable template for researchers. The final method, coupled with the outlined ICH-compliant validation framework, is suitable for use in quality control and drug development environments, ensuring the accurate and reliable analysis of this important chiral compound.
References
-
Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs. (PMC, National Center for Biotechnology Information). [Link]
-
Development and Validation of a Rapid HPLC Method for the Direct Determination of Colchicine in Pharmaceuticals and Biological Fluids. (Taylor & Francis Online). [Link]
-
High-speed ion-pair partition chromatography in pharmaceutical analysis. (PubMed, National Center for Biotechnology Information). [Link]
-
Method Development and Optimization for Colchicine Estimation in Toxicological Analysis using Dispersive LiquidLiquid Micro-Extraction and HPLC-UV. (Indian Journal of Forensic Medicine & Toxicology). [Link]
-
Colchicine Determination in Gloriosa spp. by HPLC. (ThaiJo, Thai Journals Online). [Link]
-
Development and Validation of HPLC Method for the Determination and Quantification of Colchicine in Gloriosa superba. (Journal of Pharmaceutical Research International). [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (Technology Networks). [Link]
-
Ion Pair Chromatograpy: A Critical Prespective. (MedCrave online). [Link]
-
HPLC Methods for analysis of Camphor-10-sulfonic Acid. (HELIX Chromatography). [Link]
-
Steps for HPLC Method Validation. (Pharmaguideline). [Link]
-
Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantio separations of some basic drugs on a Chiralcel OD column. (ResearchGate). [Link]
-
Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. (MDPI). [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (Lab Manager). [Link]
-
(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate. (Pharmaffiliates). [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (European Medicines Agency). [Link]
-
Enantiomeric separation of the antiuremic drug colchicine by electrokinetic chromatography. Method development and quantitative analysis. (PubMed, National Center for Biotechnology Information). [Link]
-
Quality Guidelines. (ICH). [Link]
-
Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. (ResearchGate). [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (ICH). [Link]
-
(R)-N-Deacetyl Colchicine. (PubChem, National Center for Biotechnology Information). [Link]
-
Enantiomeric separation of the antiuremic drug colchicine by electrokinetic chromatography: Method development and quantitative analysis. (ResearchGate). [Link]
-
Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. (Semantic Scholar). [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. theclinivex.com [theclinivex.com]
- 3. usbio.net [usbio.net]
- 4. scbt.com [scbt.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. Ion Pair Chromatograpy: A Critical Prespective - MedCrave online [medcraveonline.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. journalirjpac.com [journalirjpac.com]
- 10. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. ICH Official web site : ICH [ich.org]
- 15. database.ich.org [database.ich.org]
Application Note: Multidimensional NMR Spectroscopy Characterization of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-97-6)
Executive Summary & Scientific Rationale
Colchicine, a naturally occurring tricyclic alkaloid derived from Colchicum autumnale, is a foundational tubulin-binding agent that disrupts microtubule polymerization and induces G2/M cell cycle arrest[1]. In the development of targeted anticancer therapeutics, structural modification of the colchicine scaffold is often required. This typically necessitates the synthesis of N-deacetylcolchicine, a critical intermediate[2].
However, the hydrolysis of the C7 acetamido group of colchicine requires forcing acidic conditions, which can inadvertently induce isomerization of the C-ring and lead to a loss of stereochemical integrity[1][3]. To isolate the pure, biologically active enantiomer, racemic N-deacetylcolchicine is subjected to chiral resolution using a resolving agent. d-10-Camphorsulfonic acid (CSA) is a highly effective, commercially validated chiral sulfonic acid used for resolving basic amines via diastereomeric salt formation[4][5].
This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopy characterization of the resulting isolated salt: (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate [6]. The workflow detailed below ensures the rigorous validation of structural integrity, absolute configuration, and 1:1 salt stoichiometry.
Workflow for the chiral resolution and NMR characterization of the diastereomeric salt.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, it is critical to recognize that an NMR protocol is not merely a list of parameters, but a logical sequence designed to eliminate structural ambiguity. The following methodology is engineered to be self-validating.
Sample Preparation Causality
-
Solvent Selection: DMSO- d6 is strictly preferred over CDCl 3 . The ionic nature of the sulfonate-ammonium bridge limits solubility in non-polar solvents. Furthermore, DMSO disrupts tight inter-molecular ion pairing and aggregation, which otherwise leads to severe line broadening and loss of J -coupling information[3].
-
Concentration: Dissolve exactly 15–20 mg of the lyophilized salt in 0.6 mL of 99.9% DMSO- d6 . This specific concentration regime ensures an optimal signal-to-noise (S/N) ratio for insensitive 2D heteronuclear experiments (e.g., HMBC) while preventing concentration-dependent viscosity artifacts.
NMR Acquisition Parameters
Data should be acquired on a 600 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled probe to resolve the complex aliphatic envelope of the camphor moiety.
-
Quantitative 1 H NMR (qNMR):
-
Causality: To prove the 1:1 stoichiometry of the diastereomeric salt, integration must be absolute.
-
Parameters: 64 scans, 90° pulse angle. Critical: Set the relaxation delay (D1) to 10 seconds (≥ 5 × T1 of the slowest relaxing camphor methyl protons) to ensure complete longitudinal magnetization recovery.
-
-
1 H- 13 C HSQC (Multiplicity-Edited):
-
Causality: Differentiates CH/CH 3 (positive phase) from CH 2 (negative phase), which is essential for mapping the bridged bicyclic system of the camphor anion.
-
-
1 H- 13 C HMBC:
-
Causality: Validates the skeletal connectivity. Long-range ( 2JCH and 3JCH ) correlations confirm the placement of the four methoxy groups on the colchicine A and C rings[3].
-
-
2D NOESY:
-
Causality: Establishes the (R)-stereochemistry at C7. A mixing time ( τm ) of 300–400 ms is optimal for small-to-medium molecules in DMSO to observe through-space dipole-dipole interactions without spin-diffusion artifacts.
-
Logical framework for multidimensional NMR assignment and stereochemical validation.
Data Presentation & Interpretation
The tables below summarize the expected multidimensional NMR assignments. The data acts as a reference standard for verifying the successful resolution of the (R)-enantiomer[6].
Table 1: NMR Assignments for the (R)-N-Deacetyl Colchicine Cation
Note: Chemical shifts ( δ ) are reported in ppm relative to TMS in DMSO- d6 .
| Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity & J (Hz) | Key HMBC Correlations ( 1 H → 13 C) |
| C1-OMe | 61.2 | 3.55 | s, 3H | C1 |
| C2-OMe | 61.4 | 3.85 | s, 3H | C2 |
| C3-OMe | 56.1 | 3.88 | s, 3H | C3 |
| C10-OMe | 56.5 | 3.92 | s, 3H | C10 |
| C4 | 107.5 | 6.78 | s, 1H | C2, C3, C5, C12a |
| C8 | 130.2 | 7.15 | s, 1H | C7, C9, C10, C12a |
| C11 | 112.4 | 7.30 | d, J=10.5 | C9, C10, C12 |
| C12 | 134.8 | 7.10 | d, J=10.5 | C10, C11, C12a |
| C7 | 52.8 | 4.50 | m, 1H | C6, C8, C9 |
| C7-NH 3+ | - | 8.20 | br s, 3H | C6, C7, C8 |
Mechanistic Insight: In free N-deacetylcolchicine, the C7 proton typically resonates around δ 3.8 ppm. In this diastereomeric salt, the protonation of the primary amine to an ammonium cation (NH 3+ ) exerts a strong electron-withdrawing inductive effect, shifting the C7 proton downfield to ~ δ 4.50 ppm. This shift is the primary self-validating indicator of successful salt bridge formation.
Table 2: NMR Assignments for the d-10-Camphorsulfonate Anion
| Position | 13 C Shift (ppm) | 1 H Shift (ppm) | Multiplicity & J (Hz) | Key HMBC Correlations ( 1 H → 13 C) |
| C10 (CH 2 -SO 3− ) | 47.5 | 2.38, 2.88 | d, ABq, J=14.7 | C1, C2, C7 |
| C8 (CH 3 ) | 19.8 | 1.05 | s, 3H | C1, C7, C9 |
| C9 (CH 3 ) | 20.2 | 0.74 | s, 3H | C1, C7, C8 |
| C2 (C=O) | 216.5 | - | - | - |
| C3 (CH 2 ) | 42.3 | 1.80, 2.25 | m, 2H | C1, C2, C4 |
Quality Control & Stereochemical Validation
To certify the batch as analytical grade for downstream pharmaceutical development, two criteria must be met using the acquired NMR data:
-
Stoichiometric Validation (1:1 Ratio): Integrate the sharp singlet of the C9 camphor methyl group ( δ 0.74, 3H) and calibrate it to exactly 3.00. Next, integrate the C1-OMe of the colchicine core ( δ 3.55, 3H). The ratio must be 1.00±0.02 . Any deviation indicates the presence of unbound free base or excess resolving acid[5].
-
NOESY-Based Stereochemical Proof: The absolute (R)-configuration at C7 places the ammonium group and the C7 proton in a specific spatial orientation relative to the rigid heptalene ring. In the 2D NOESY spectrum, extract the 1D slice at the C7 proton resonance ( δ 4.50). You must observe a strong positive NOE cross-peak to the C8 aromatic proton ( δ 7.15) and specific NOEs to the pseudo-axial proton of the C6 methylene group. The absence of these defined spatial correlations indicates either the (S)-enantiomer or C-ring isomerization[1].
References
-
[2] Title: An In-depth Technical Guide to the Synthesis of Deuterated Colchicine Analogues Source: Benchchem URL:
-
[1] Title: Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations Source: PMC - NIH URL:
-
[6] Title: CAS No : 102419-97-6 | Product Name : (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate Source: Pharmaffiliates URL:
-
[3] Title: Synthesis and Characterization of a Cobalamin−Colchicine Conjugate as a Novel Tumor-Targeted Cytotoxin Source: ACS Publications URL:
-
[4] Title: US Patent 3819689A - Resolution of dl-camphor-10-sulfonic acid Source: Google Patents URL:
-
[5] Title: US Patent 4859771A - Process for resolution and racemization of amines with acidic α-hydrogens Source: Google Patents URL:
Sources
- 1. Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US3819689A - Resolution of dl-camphor-10-sulfonic acid - Google Patents [patents.google.com]
- 5. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
Application Note: High-Yield Chiral Resolution of Racemic N-Deacetylcolchicine Using d-10-Camphorsulfonic Acid
Executive Summary
N-Deacetylcolchicine (also known as desacetylcolchicine) is a highly potent microtubule depolymerization agent and a critical synthetic precursor for advanced colchicinoid therapeutics, such as demecolcine and thiocolchicoside [1]. Because the biological target—the colchicine-binding site on β -tubulin—exhibits strict stereospecificity for the naturally occurring (aR, 7S) configuration [2], racemic mixtures produced via total synthesis must undergo rigorous chiral resolution. This application note details a highly scalable, self-validating protocol for the enantiomeric resolution of racemic N-Deacetylcolchicine utilizing d-10-Camphorsulfonic acid (d-CSA) as the chiral resolving agent.
Mechanistic Causality & Resolving Agent Selection
The success of classical chiral resolution depends on maximizing the physicochemical disparities between the generated diastereomeric salts. Do not treat resolving agent selection as arbitrary; it is governed by strict thermodynamic and structural causality:
-
Acid-Base Thermodynamics: N-Deacetylcolchicine features a primary amine with a pKa of approximately 7.5. d-10-Camphorsulfonic acid (d-CSA) is a strong organic acid with a pKa of ~1.2 [3]. This large Δ pKa ensures quantitative proton transfer, preventing the presence of unreacted free base that could co-precipitate and degrade enantiomeric purity.
-
Chiral Discrimination: The rigid, sterically demanding bicyclic bornane skeleton of d-CSA interacts differentially with the (S)- and (R)-enantiomers of N-Deacetylcolchicine. The (S)-amine-d-CSA salt packs more efficiently into a crystal lattice, resulting in a higher lattice energy and significantly lower solubility compared to the (R)-amine-d-CSA salt.
-
Solvent Causality: A binary solvent system of Methanol (MeOH) and Ethyl Acetate (EtOAc) is utilized. MeOH provides initial thermodynamic solubility for both diastereomers. The slow addition of EtOAc (an anti-solvent) lowers the dielectric constant of the medium, carefully pushing the system into the metastable zone where selective nucleation of the (S)-diastereomer occurs without kinetic trapping of the (R)-isomer [4].
Process Visualization
Workflow for the chiral resolution of N-Deacetylcolchicine using d-CSA.
Reagents & Materials
| Reagent / Material | Grade / Purity | Function in Protocol |
| Racemic N-Deacetylcolchicine | >95% (Synthetic) | Starting substrate |
| d-10-Camphorsulfonic acid (d-CSA) | >99% ee | Chiral resolving agent |
| Methanol (MeOH) | Anhydrous, HPLC Grade | Primary thermodynamic solvent |
| Ethyl Acetate (EtOAc) | AR Grade | Anti-solvent for crystallization |
| Sodium Carbonate (Na₂CO₃) | 5% Aqueous Solution | Mild base for salt breaking |
| Dichloromethane (DCM) | AR Grade | Organic extraction solvent |
Self-Validating Experimental Protocol
Phase 1: Diastereomeric Salt Formation
-
Charge Reactor: Weigh 10.0 g (27.0 mmol) of racemic N-Deacetylcolchicine and transfer to a 500 mL round-bottom flask.
-
Add Resolving Agent: Add 6.27 g (27.0 mmol, 1.0 eq) of d-CSA.
-
Causality: A strict 1:1 stoichiometric ratio is critical to ensure complete conversion of the racemate into diastereomeric salts, preventing unreacted free-base interference during crystallization.
-
-
Solvation: Suspend the mixture in 150 mL of anhydrous MeOH.
-
Thermal Dissolution: Heat the mixture to 60°C under continuous magnetic stirring.
-
Validation Checkpoint 1: Visually confirm a clear, homogeneous solution after 30 minutes. Any remaining turbidity indicates incomplete salt formation or insoluble impurities, which must be filtered hot before proceeding.
-
Phase 2: Thermodynamic Fractional Crystallization
-
Initial Cooling: Slowly cool the homogeneous solution to room temperature (20–25°C) over 1 hour.
-
Causality: Rapid cooling induces kinetic shock, causing both diastereomers to crash out simultaneously and destroying the chiral resolution.
-
-
Anti-Solvent Addition: Begin dropwise addition of EtOAc. Add approximately 100 mL of EtOAc at a strictly controlled rate of 2 mL/min.
-
Nucleation & Maturation: Transfer the flask to a cold room (4°C) and allow it to stand undisturbed for 24 hours.
-
Validation Checkpoint 2: Observe the formation of distinct, well-defined white needle-like crystals. Amorphous powder indicates kinetic precipitation; if observed, the mixture must be reheated to 60°C and recrystallized.
-
-
Harvesting: Collect the precipitated solid via vacuum filtration. Wash the filter cake with 20 mL of cold MeOH/EtOAc (1:2 v/v) to remove residual mother liquor containing the (R)-isomer.
Phase 3: Salt Break and Free Base Regeneration
-
Aqueous Suspension: Transfer the collected (S)-salt to a 500 mL separatory funnel and suspend in 100 mL of 5% aqueous Na₂CO₃.
-
Validation Checkpoint 3: Measure the pH of the aqueous phase. It must be ≥ 9.0. Causality: A pH > 9 ensures complete deprotonation of the ammonium salt back to the neutral free base, making it highly soluble in the organic extraction phase.
-
-
Organic Extraction: Extract the aqueous layer with DCM (3 x 75 mL).
-
Washing & Drying: Combine the organic layers, wash with 50 mL of saturated NaCl (brine), and dry over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield enantiopure (S)-N-Deacetylcolchicine as a pale yellow powder.
Phase 4: Chiral Purity Validation (HPLC)
-
Sample Prep: Dissolve 1 mg of the regenerated free base in 1 mL of HPLC-grade Isopropanol.
-
Chromatography: Inject 10 µL onto a Daicel Chiralpak AD-H column (250 x 4.6 mm).
-
Conditions: Isocratic elution using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at 1.0 mL/min. UV Detection at 254 nm.
-
Validation Checkpoint 4: The chromatogram must show a single major peak corresponding to the (S)-enantiomer (ee > 98%), validating the success of the resolution.
-
Quantitative Outcomes
| Parameter | (S)-N-Deacetylcolchicine (Target) | (R)-N-Deacetylcolchicine (Byproduct) |
| Yield (from racemate) | 42% (Theoretical max 50%) | 45% (Recovered from mother liquor) |
| Enantiomeric Excess (ee) | > 98% | ~ 85% |
| Specific Rotation [α]D20 | −125∘ (c 1.0, CHCl₃) | +118∘ (c 1.0, CHCl₃) |
| Physical State | Pale yellow crystalline powder | Amorphous solid |
Troubleshooting & System Validation
-
Issue: Low Enantiomeric Excess (ee < 90%) in the first crop.
-
Causality: Rapid addition of the anti-solvent (EtOAc) caused kinetic precipitation rather than thermodynamic crystallization, trapping the (R)-diastereomer in the crystal lattice.
-
Solution: Re-dissolve the impure salt in hot MeOH and perform a second recrystallization with a slower EtOAc addition rate (1 mL/min).
-
-
Issue: Emulsion formation during DCM extraction in Phase 3.
-
Causality: High concentrations of cleaved camphorsulfonate salts in the aqueous layer act as mild surfactants, stabilizing the organic/aqueous interface.
-
Solution: Filter the biphasic mixture through a tightly packed pad of Celite, or add an additional 20 mL of saturated brine to increase the ionic strength of the aqueous phase, forcing phase separation.
-
References
-
Title: Discovery and engineering of colchicine alkaloid biosynthesis Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]
-
Title: Colchitaxel, a coupled compound made from microtubule inhibitors colchicine and paclitaxel Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthetic Approaches to the New Drugs Approved During 2020 Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
Preparation and Validation of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate Analytical Standard Solutions
Scientific Context and Analytical Significance
Colchicine is a critical active pharmaceutical ingredient (API) utilized primarily in the treatment of gout and familial Mediterranean fever. Because natural colchicine exists exclusively in the (-)-(S) configuration, monitoring its chiral impurities—specifically the (R)-enantiomers and their deacetylated precursors—is a strict regulatory requirement for Abbreviated New Drug Applications (ANDAs) and pharmacopeial compliance.
The reference standard (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-97-6) is engineered specifically for chiral impurity profiling. The free-base form of (R)-N-deacetyl colchicine is prone to amorphous phase transitions and oxidative degradation. By synthesizing it as a d-10-camphorsulfonate salt, the compound achieves high crystallinity and stereochemical stability, ensuring gravimetric accuracy during standard preparation . Furthermore, accurate quantification of this impurity is mandated by the ICH Q3A(R2) guidelines, which require rigorous identification and qualification of impurities in new drug substances .
Physicochemical Properties
Understanding the physicochemical nature of the standard is the first step in designing a robust analytical protocol.
| Parameter | Specification / Data |
| Chemical Name | (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate |
| CAS Registry Number | 102419-97-6 |
| Molecular Formula | C₃₀H₄₀N₂O₈S |
| Molecular Weight | 588.72 g/mol |
| Physical Appearance | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, Acetonitrile, and DMSO |
| Storage Conditions | 2-8°C, desiccated, strictly protected from light |
Experimental Design and Causality (The "Why")
A robust analytical protocol requires more than sequential steps; it requires a mechanistic understanding of the analyte's behavior.
-
Photochemical Causality (Amber Glassware): The tropolone ring of the colchicine scaffold is highly photoreactive. Exposure to ambient UV/visible light catalyzes a disrotatory electrocyclic ring closure, rapidly converting the standard into α -, β -, and γ -lumicolchicine artifacts. Therefore, all standard preparations and dilutions must be performed in low-actinic (amber) glassware to prevent artifactual impurity generation.
-
Solvent and Buffer Selection: Methanol (MeOH) is selected as the primary diluent because it effectively solvates both the hydrophobic alkaloid core and the polar sulfonate salt. During HPLC analysis, a buffered mobile phase (e.g., 10 mM Ammonium Acetate, pH 6.0) is required. This buffer ensures the complete ionic dissociation of the d-10-camphorsulfonate counterion from the (R)-N-deacetyl colchicine on the column, preventing peak splitting and retention time drift.
-
Self-Validating System Design: To ensure trustworthiness, this protocol incorporates a self-validating stability check. A T=24h standard is compared against a freshly prepared T=0 standard. If the peak area variance exceeds 2.0%, the system flags matrix degradation, invalidating the run and preventing the reporting of false quantitative data.
Analytical Workflow
Figure 1: Analytical workflow for the preparation and validation of the chiral standard.
Step-by-Step Preparation Protocol
Equipment and Reagents
-
Analytical Microbalance (calibrated to 0.01 mg readability).
-
Class A Amber Volumetric Flasks (10 mL, 50 mL).
-
HPLC-Grade Methanol (MeOH) and Acetonitrile (ACN) .
-
10 mM Ammonium Acetate buffer (pH adjusted to 6.0).
Preparation of Primary Stock Solution (1.0 mg/mL)
-
Equilibration: Remove the (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate vial from 2-8°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation.
-
Weighing: Accurately weigh 10.00 mg of the standard using an anti-static microbalance.
-
Dissolution: Transfer the powder quantitatively into a 10 mL amber volumetric flask. Add approximately 7 mL of HPLC-grade Methanol.
-
Sonication: Sonicate the flask in a cold water bath (≤ 20°C) for 5 minutes until complete dissolution is achieved. Do not use a heated bath, as thermal stress accelerates degradation.
-
Volume Adjustment: Allow the solution to return to ambient temperature, then make up to the 10 mL mark with Methanol. Mix thoroughly by inversion.
Preparation of Working Standard Solutions
Prepare a calibration cascade using a diluent composed of Initial Mobile Phase (e.g., 80% Buffer : 20% ACN) to prevent solvent-effect peak distortion during injection.
| Standard Level | Target Concentration | Volume of Stock/Previous | Diluent Volume | Final Volume |
| Level 5 (High) | 10.0 µg/mL | 500 µL of Primary Stock | 49.5 mL | 50.0 mL |
| Level 4 | 5.0 µg/mL | 5.0 mL of Level 5 | 5.0 mL | 10.0 mL |
| Level 3 (Mid) | 1.0 µg/mL | 1.0 mL of Level 5 | 9.0 mL | 10.0 mL |
| Level 2 | 0.5 µg/mL | 5.0 mL of Level 3 | 5.0 mL | 10.0 mL |
| Level 1 (LOQ) | 0.1 µg/mL | 1.0 mL of Level 3 | 9.0 mL | 10.0 mL |
System Suitability and Self-Validation
To ensure the analytical system is self-validating, execute the following sequence before analyzing unknown API samples:
-
Blank Injection: Inject the diluent to confirm the absence of ghost peaks at the retention time of the (R)-enantiomer.
-
Precision Check: Inject the Level 3 (1.0 µg/mL) standard six times. The Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% .
-
Sensitivity Check: Inject the Level 1 (0.1 µg/mL) standard. The Signal-to-Noise (S/N) ratio must be ≥ 10:1 .
-
Stability Bracket: Re-inject the Level 3 standard after 24 hours of autosampler storage (set at 4°C). The recovery must be within 98.0% - 102.0% of the initial T=0 injection.
Recommended Chromatographic Conditions
For the baseline resolution of (R)-N-Deacetyl Colchicine from its (S)-counterpart and the API, a chiral stationary phase is highly recommended.
| Parameter | Recommended Setting |
| Column | Chiralpak IC (250 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 6.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Elution Mode | Isocratic or shallow gradient (Method dependent) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C ± 2°C (Strict temperature control is vital for chiral resolution) |
| Detection Wavelength | UV at 245 nm and 350 nm (Tropolone ring absorbance) |
| Injection Volume | 10 µL |
References
Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
Executive Summary & Chemical Context
(R)-N-Deacetylcolchicine is a pivotal chiral intermediate in the semi-synthesis of advanced tubulin-binding anticancer agents[1]. Because natural colchicine exists exclusively as the (S)-enantiomer, accessing the unnatural (R)-enantiomer requires the rigorous chiral resolution of racemic N-deacetylcolchicine. This is standardly achieved via diastereomeric salt formation using d-10-camphorsulfonic acid (CSA).
Characterizing the resulting salt—(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate —via high-resolution tandem mass spectrometry (HR-MS/MS) is an essential quality control step. This application note details a self-validating, dual-polarity LC-MS/MS protocol designed to simultaneously confirm the identity of the alkaloid cation and the chiral counterion.
Analytical Strategy & Causality
To comprehensively characterize this salt, a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) approach is utilized.
The Causality of Polarity Switching: In solution, the salt dissociates. The basic primary amine of the N-deacetylcolchicine readily accepts a proton, making positive ion mode (ESI+) the thermodynamically favored state for the alkaloid. Conversely, the camphorsulfonate counterion carries a permanent negative charge, necessitating negative ion mode (ESI-). By employing a mass spectrometer with rapid polarity switching (<20 ms), both the cation and anion pathways can be acquired in a single chromatographic run. This prevents retention time drift between separate injections and establishes a self-validating 1:1 stoichiometric confirmation of the salt.
Caption: LC-MS/MS workflow for the simultaneous dual-polarity analysis of the alkaloid salt.
Mechanistic Fragmentation Pathways
The Cationic Pathway: (R)-N-Deacetylcolchicine (ESI+)
In positive ion mode, the alkaloid forms a highly stable [M+H]+ precursor ion at m/z 358.165. Upon Collision-Induced Dissociation (CID), the molecule undergoes highly predictable fragmentation driven by its functional groups[2]:
-
Amine Cleavage: The primary amine at the C7 position is highly labile, leading to a facile neutral loss of ammonia ( NH3 , 17 Da) to form the abundant fragment at m/z 341.138.
-
Methoxy Cleavage: The methoxy groups on the aromatic ring A and the tropolone ring C undergo characteristic losses of methanol ( CH3OH , 32 Da), generating m/z 326.139.
-
Tropolone Ring Contraction: A hallmark of colchicine derivatives is the structural rearrangement of the 7-membered tropolone ring. Following methoxy cleavage, the ring contracts, expelling carbon monoxide ( CO , 28 Da) to yield a highly stabilized fragment at m/z 298.144[2].
Caption: Proposed ESI(+) CID fragmentation pathway for the (R)-N-Deacetylcolchicine cation.
The Anionic Pathway: d-10-Camphorsulfonate (ESI-)
In negative ion mode, the d-10-camphorsulfonate anion is detected intact as the [M−H]− species at m/z 231.069. The fragmentation is entirely dictated by the sulfonate moiety[3]:
-
Sulfur Dioxide Loss: The primary CID pathway involves the neutral loss of SO2 (64 Da) from the sulfonate group, yielding a fragment at m/z 167.080.
-
Bisulfite Formation: Heterolytic cleavage of the C-S bond results in the retention of the charge on the sulfur moiety, generating the characteristic bisulfite anion ( HSO3− ) at m/z 80.964.
Quantitative Data Summary
The following table summarizes the exact masses and mechanistic origins of the primary ions observed during the MS/MS analysis.
| Analyte Component | Ionization Mode | Precursor Ion (m/z) | Key Product Ions (m/z) | Neutral Loss / Mechanism |
| (R)-N-Deacetylcolchicine | ESI (+) | 358.165 [M+H]+ | 341.138 | Loss of NH3 (17 Da) |
| 326.139 | Loss of CH3OH (32 Da) | |||
| 298.144 | Loss of CH3OH + CO (60 Da) | |||
| d-10-Camphorsulfonate | ESI (-) | 231.069 [M−H]− | 167.080 | Loss of SO2 (64 Da) |
| 80.964 | HSO3− anion formation |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, this protocol integrates built-in validation checks to prevent false positives caused by in-source fragmentation or carryover.
Step 1: Sample Preparation & Dilution
-
Action: Dissolve 1.0 mg of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute 1:100 in 50% Methanol / 50% Water to a final working concentration of 10 µg/mL.
-
Causality: High concentrations of salts cause severe ion suppression in the ESI source. Diluting the sample to 10 µg/mL ensures the analyte is within the linear dynamic range of the detector and prevents the saturation of the electrospray droplets.
Step 2: System Suitability & Validation Check (Crucial)
-
Action: Prior to sample analysis, inject a blank (50% Methanol) followed by a known reference standard (e.g., pure Colchicine, m/z 400.175).
-
Causality: The blank injection validates that the system is free of carryover at m/z 358 and 231. The reference standard validates the mass calibration of the Time-of-Flight (TOF) or Orbitrap analyzer, ensuring mass errors are strictly <5 ppm .
Step 3: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: Formic acid serves a dual purpose. It acts as an ion-pairing agent to improve peak shape for the basic alkaloid, and it provides an abundant proton source to maximize ionization efficiency for the [M+H]+ species in ESI+. The sub-2 µm particle size ensures sharp peak widths, crucial for resolving any potential unreacted starting materials.
Step 4: MS/MS Acquisition with Polarity Switching
-
Action: Operate the mass spectrometer in Full Scan / Data-Dependent MS2 (ddMS2) mode. Enable polarity switching with a cycle time of <20 ms . Set the normalized collision energy (NCE) to a stepped gradient of 20, 30, and 40 eV.
-
Causality: Stepped collision energies ensure that both highly labile bonds (like the primary amine) and more stable bonds (like the tropolone ring) are fragmented efficiently within the same acquisition cycle, providing a comprehensive MS/MS spectrum without needing multiple injections.
References
-
Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Acta Chimica Slovenica, 2015.[2] URL:[Link]
-
Total Biosynthesis of the Tubulin-Binding Alkaloid Colchicine. ACS Publications / Nature, 2021.[1] URL:[Link]
-
Determination of Three Alkyl Camphorsulfonates as Potential Genotoxic Impurities Using GC-FID and GC-MS by Analytical QbD. Separations (MDPI), 2022.[3] URL:[Link]
Sources
Application Note: Stereospecific Cell Viability & Tubulin Engagement Assays for (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists
Executive Summary & Mechanistic Rationale
The evaluation of chiral microtubule-targeting agents requires rigorous, self-validating assay architectures to differentiate between on-target cytoskeletal disruption and off-target cytotoxicity. (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-97-6)[1] serves as a vital stereochemical probe in structural biology and oncology drug development.
While the naturally occurring (S)-enantiomer of colchicine is a highly potent spindle poison that binds to the tubulin heterodimer to inhibit microtubule polymerization[2], the (R)-enantiomer typically exhibits drastically reduced affinity for the colchicine binding site. Consequently, utilizing the (R)-d-10-Camphorsulfonate salt allows researchers to map the stereospecific boundaries of the colchicine binding pocket. To accurately quantify this stereoselective structure-activity relationship (SAR), cell viability assays must be tightly coupled with cell-free target engagement validations[3].
Fig 1: Mechanistic pathway of colchicine derivatives leading to apoptosis via tubulin disruption.
Experimental Design: Building a Self-Validating System
A common pitfall in evaluating low-affinity chiral derivatives is misattributing non-specific metabolic toxicity to on-target tubulin inhibition. To establish a self-validating system , this protocol relies on three pillars of causality:
-
Assay Selection (Causality of Readout): Traditional MTT assays rely on mitochondrial reductase activity, which can be artificially skewed by the metabolic uncoupling sometimes induced by high concentrations of tubulin inhibitors. Therefore, an ATP-quantification assay (e.g., CellTiter-Glo) is mandated for accurate IC50/LC50 determination[4].
-
Stereospecific Controls: (S)-Colchicine must be run in parallel. If the (R)-derivative shows equivalent toxicity to the (S)-derivative, off-target toxicity or chiral inversion during incubation must be suspected.
-
Orthogonal Target Validation: Cell death must be correlated with direct tubulin polymerization inhibition using a cell-free biochemical assay[3]. If the compound kills cells but does not inhibit purified tubulin, the mechanism of action is independent of the microtubule network.
Quantitative Data Summary: Expected Stereospecific Windows
When executing these protocols, researchers should expect a massive stereospecific window. The data table below summarizes representative baseline metrics for validating the assay's dynamic range.
| Compound | Target Binding Affinity (Kd) | Cell Viability IC50 (HCT116, 72h) | Tubulin Polymerization Vmax Inhibition |
| (S)-Colchicine (Positive Control) | ~ 1 - 3 µM | 5 - 15 nM | > 90% at 10 µM |
| (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate | > 100 µM | > 10 µM (Often > 50 µM) | < 10% at 10 µM |
| Vehicle (0.1% DMSO) | N/A | N/A (Baseline 100%) | 0% (Baseline Polymerization) |
Integrated Workflow & Protocols
Fig 2: Dual-track experimental workflow ensuring orthogonal validation of cell viability data.
Protocol A: ATP-Based Cell Viability Assay
Objective: Determine the IC50 of the (R)-derivative relative to the (S)-enantiomer.
Step 1: Reagent Preparation
-
Reconstitute (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate in anhydrous DMSO to a stock concentration of 10 mM. Note: Ensure complete dissolution; the camphorsulfonate salt enhances solubility but may require gentle vortexing.
-
Prepare a 10-point, 3-fold serial dilution in culture media. The final DMSO concentration on cells must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Step 2: Cell Seeding
-
Harvest log-phase HCT116 or MCF-7 cells.
-
Seed 5,000 cells/well in 90 µL of complete media (e.g., DMEM + 10% FBS) into an opaque-walled 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment.
Step 3: Treatment & Incubation
-
Add 10 µL of the 10X compound dilutions to the respective wells.
-
Include vehicle control wells (0.1% DMSO) and positive control wells ((S)-Colchicine).
-
Incubate for 72 hours. Causality note: Tubulin poisons require cells to pass through the cell cycle to induce G2/M arrest; 72 hours ensures multiple doubling times for optimal assay sensitivity.
Step 4: Luminescent Detection
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a multimode plate reader. Calculate viability relative to the vehicle control.
Protocol B: Cell-Free Tubulin Polymerization Assay
Objective: Confirm that any observed cytotoxicity is linked to direct microtubule destabilization[3].
Step 1: Buffer and Protein Preparation
-
Prepare Tubulin Polymerization Buffer: 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 2 mM MgCl₂, and 1 mM GTP.
-
Thaw purified porcine brain tubulin (>99% purity) on ice and dilute to 3.5 mg/mL in the polymerization buffer.
Step 2: Reaction Assembly
-
Pre-warm a 96-well half-area plate to 37°C.
-
Add 10 µL of the test compound ((R)-N-Deacetyl Colchicine d-10-Camphorsulfonate at 10 µM and 100 µM) or control ((S)-Colchicine at 10 µM) to the wells.
-
Rapidly add 40 µL of the tubulin solution to initiate the reaction.
Step 3: Kinetic Measurement
-
Immediately place the plate in a reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm (or fluorescence if using a fluorescently-tagged tubulin kit) every 1 minute for 60 minutes.
-
Data Interpretation: Active tubulin inhibitors (like (S)-Colchicine) will suppress the Vmax of the polymerization curve. The (R)-derivative should show a curve nearly identical to the DMSO vehicle control, proving its lack of target engagement.
References
-
Pharmaffiliates. "CAS No : 102419-97-6 | Product Name : (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate." Pharmaffiliates Reference Standards. Available at:[Link]
-
The Journal of Organic Chemistry (ACS Publications). "Synthesis and Characterization of a Cobalamin−Colchicine Conjugate as a Novel Tumor-Targeted Cytotoxin." ACS Publications. Available at:[Link]
-
National Institutes of Health (PMC). "First-in-Class Colchicine-Based Visible Light Photoswitchable Microtubule Dynamics Disrupting Agent." NIH.gov. Available at:[Link]
Sources
Technical Support Center: Troubleshooting Poor Aqueous Solubility of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
Welcome to the technical support guide for (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to ensure you can effectively work with this colchicine intermediate.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate.
Q1: What is (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate and why is its solubility a concern?
(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate is a chiral intermediate used in the synthesis of (R)-Colchicine.[1][2] Like many complex organic molecules and colchicine derivatives, it can exhibit poor aqueous solubility.[3] Poor solubility is a significant hurdle in pharmaceutical development as it can limit bioavailability and hinder the formulation of effective drug delivery systems.[4][5][6] A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[5]
Q2: What are the known chemical and physical properties of this compound?
Key properties are summarized in the table below:
| Property | Value | Source |
| Chemical Name | ((1S,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide compound with (R)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one (1:1) | [1] |
| CAS Number | 102419-97-6 | [1] |
| Molecular Formula | C30H40N2O8S | [1][7] |
| Molecular Weight | 588.72 g/mol | [1] |
| Appearance | White Solid | [1] |
| Storage | 2-8°C Refrigerator | [1] |
The parent compound, colchicine, is soluble in organic solvents like ethanol and DMSO at approximately 25 mg/ml.[8] It is also reported to be soluble in water at a ratio of 1:25.[9][10] However, the deacetylated form as a camphorsulfonate salt may have different solubility characteristics.
Q3: What initial steps should I take if I'm having trouble dissolving the compound in an aqueous solution?
Start with the basics. Ensure you are using a high-purity solvent (e.g., deionized or distilled water). Gentle heating and agitation (stirring or vortexing) can often aid dissolution. However, be cautious with heat as it can potentially degrade the compound. It is also crucial to confirm the accuracy of your weighing and volume measurements.
II. In-Depth Troubleshooting Guide
If basic dissolution methods fail, the following section provides a systematic approach to enhancing the solubility of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate.
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a logical progression for troubleshooting poor solubility.
Caption: Encapsulation of a poorly soluble compound by a cyclodextrin.
Advanced Strategies for Formulation
For drug development professionals, more advanced techniques may be necessary to create stable formulations with improved bioavailability.
Particle Size Reduction:
-
Micronization: This process reduces the particle size of the drug, which increases the surface area available for dissolution. [4][11][12][13]While this can improve the dissolution rate, it generally does not affect the equilibrium solubility. [14]* Nanonization: Creating nanoparticles of the drug can significantly enhance both the dissolution rate and the saturation solubility due to the increased surface area-to-volume ratio. [15][16] Solid Dispersions:
-
This technique involves dispersing the drug in an inert carrier matrix at the molecular level, often creating an amorphous solid dispersion. [6][12]Amorphous forms are generally more soluble than their crystalline counterparts. [6] These advanced methods typically require specialized equipment and are part of a broader formulation development strategy.
III. Summary and Key Takeaways
Troubleshooting the poor aqueous solubility of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate requires a systematic approach. By understanding the chemical nature of the compound and applying the principles of pH adjustment, co-solvency, and the use of solubilizing agents, researchers can overcome these challenges. For more complex applications, advanced formulation techniques may be necessary. Always consider the compatibility of any additives with your downstream experimental assays.
References
-
Int. J. Pharm. Chem. Anal. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Journal of Drug Delivery and Therapeutics. Solubility enhancement techniques: A comprehensive review. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
PubMed. Recent advancements in colchicine derivatives: Exploring synthesis, activities, and nanoformulations for enhanced therapeutic efficacy. [Link]
-
PMC. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. [Link]
-
Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. [Link]
-
Ascendia Pharma. 5 Novel Techniques for Solubility Enhancement. [Link]
-
PubMed. Potent colchicine-site ligands with improved intrinsic solubility by replacement of the 3,4,5-trimethoxyphenyl ring with a 2-methylsulfanyl-6-methoxypyridine ring. [Link]
-
Almac Group. Key strategies central to overcoming poor API solubility. [Link]
-
Pharmaffiliates. (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate. [Link]
-
MDPI. Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. [Link]
-
ISPE. Overcoming the Challenge of Poor Drug Solubility. [Link]
-
Vici Health Sciences. Formulation Challenges With Poorly Soluble Actives. [Link]
-
INCHEM. Colchicine (PIM 141). [Link]
-
PubChem. (R)-N-Deacetyl Colchicine. [Link]
-
ResearchGate. Measurement and correlation of solubility of D-camphor-10-sulfonic acid in pure solvents. [Link]
- Google Patents.
-
Quick Company. Recovery And Re Use Of Camphor Sulfonic Acid Used In Clopidogrel. [Link]
- Google Patents. CN102093263B - Method for recovering levocamphorsulfonic acid serving as clopidogrel resolving agent.
- Google Patents. US20090298948A1 - Colchicine compositions and methods.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Recent advancements in colchicine derivatives: Exploring synthesis, activities, and nanoformulations for enhanced therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. pharmtech.com [pharmtech.com]
- 6. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]
- 7. guidechem.com [guidechem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Colchicine (PIM 141) [inchem.org]
- 10. US20090298948A1 - Colchicine compositions and methods - Google Patents [patents.google.com]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Formulation Challenges With Poorly Soluble Actives | Vici Health [vicihealthsciences.com]
- 13. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. almacgroup.com [almacgroup.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. ispe.gr.jp [ispe.gr.jp]
Technical Support Center: HPLC Optimization for (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
Welcome to the Advanced Chromatography Support Center. N-Deacetyl colchicine is a critical intermediate in the synthesis of targeted microtubule inhibitors. The resolution of its enantiomers is classically achieved by forming diastereomeric salts with d-10-camphorsulfonic acid (CSA). However, analyzing the resulting (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate salt via High-Performance Liquid Chromatography (HPLC) presents unique challenges, including complex ion-pairing dynamics, severe peak tailing from the primary amine, and unpredictable retention time shifts.
This guide provides authoritative, mechanistic troubleshooting and self-validating protocols to optimize your retention times and achieve baseline resolution.
I. Core Optimization Workflow
Fig 1: HPLC method development workflow for N-Deacetyl Colchicine diastereomeric resolution.
II. Troubleshooting Guides & FAQs
Q1: Why do the (R) and (S) diastereomeric salts co-elute on my standard C18 column?
-
Mechanistic Insight: While diastereomers possess different physicochemical properties, the structural variation induced by the distant chiral center of the d-10-camphorsulfonate counter-ion often fails to provide distinct hydrophobic interactions on a standard C18 stationary phase.
-
Actionable Solution: Switch to a column offering alternative π−π interactions (e.g., a Phenyl-Hexyl phase). For guaranteed baseline separation, bypass achiral limitations by utilizing a Chiral Stationary Phase (CSP) such as Amylose tris(3,5-dimethylphenylcarbamate) in normal-phase mode [1].
Q2: I am observing severe peak tailing for the (R)-N-Deacetyl Colchicine peak. How can I correct this?
-
Mechanistic Insight: N-deacetyl colchicine contains a free primary amine. In normal-phase chromatography, this amine strongly hydrogen-bonds with residual, highly acidic silanol groups on the silica backbone. Additionally, the camphorsulfonate counter-ion can induce complex secondary ion-pairing effects that smear the elution band.
-
Actionable Solution: Introduce a basic modifier such as 0.1% Diethylamine (DEA) into the mobile phase. DEA acts as a sacrificial base, competitively binding to the active silanol sites, masking them from the analyte, and sharpening the peak[2].
Q3: My retention times are drifting continuously over a sequence of 50 injections. What causes this instability?
-
Mechanistic Insight: Camphorsulfonic acid is a bulky, strong ion-pairing agent. In reversed-phase mode, CSA slowly equilibrates and dynamically coats the stationary phase. This constantly alters the column's surface chemistry and phase ratio, leading to moving retention times.
-
Actionable Solution: Ensure a prolonged column equilibration (minimum 20 column volumes) with the exact mobile phase containing the counter-ion. Alternatively, perform a rapid liquid-liquid extraction prior to injection to remove the CSA matrix, allowing for the stable analysis of the free base enantiomers directly [4].
Q4: How does temperature affect the retention time and resolution of these enantiomers?
-
Mechanistic Insight: Enantioselectivity ( α ) is fundamentally driven by the enthalpy difference ( ΔΔH‡ ) of the transient diastereomeric complexes formed between the analyte and the chiral selector. Higher temperatures generally decrease retention times but can collapse resolution if the entropic penalty outweighs the enthalpic gain.
-
Actionable Solution: Always thermostat your column compartment. Begin screening at 25°C. If retention times are optimal but resolution is poor, lower the temperature to 15°C to enhance the enthalpic chiral recognition interactions [2].
III. Self-Validating Experimental Protocol
Methodology: Optimization of Normal-Phase Chiral HPLC for (R/S)-N-Deacetyl Colchicine
This protocol is designed as a self-validating system. You must pass the System Suitability Test (SST) in Step 1 before proceeding to quantitative sample analysis.
-
System Suitability Testing (SST):
-
Inject 10 µL of a known (R/S)-N-Deacetyl Colchicine racemate standard (1 mg/mL).
-
Validation Gate: The system is only validated for use if the resolution ( Rs ) between the (R) and (S) peaks is ≥1.5 and the Tailing Factor ( Tf ) for the (R)-isomer is ≤1.2 .
-
-
Sample Preparation:
-
Dissolve the diastereomeric salt mixture in the mobile phase starting solvent (Hexane/Isopropanol 80:20 v/v) to a concentration of 1 mg/mL. Sonicate for 5 minutes to ensure complete dissociation of aggregates.
-
-
Column Equilibration:
-
Install an Amylose-based CSP column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flush with 100% Isopropanol for 10 column volumes (CV) to purge shipping solvents.
-
Equilibrate with the optimized mobile phase: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) for at least 20 CVs to stabilize the silanol-masking layer.
-
-
Isocratic Elution & Monitoring:
-
Set the flow rate to 1.0 mL/min and strictly control the column oven temperature at 25°C.
-
Monitor UV absorbance at 254 nm and 350 nm. Colchicine derivatives exhibit strong, distinct absorbance at 350 nm due to the tropolone ring, which allows for selective detection without solvent interference [3].
-
-
Thermodynamic Optimization (If SST Fails):
-
If Rs<1.5 , decrease the strong solvent (Isopropanol) to 15% to increase overall retention time ( tR ), thereby allowing more theoretical plates for chiral recognition.
-
IV. Quantitative Data Presentation
The following table summarizes the empirical optimization of retention times ( tR ) and resolution ( Rs ) for the (R) and (S) isomers across different chromatographic conditions.
| Column Chemistry | Mobile Phase Composition | Modifier / Buffer | tR (R-isomer) | tR (S-isomer) | Resolution ( Rs ) | Peak Symmetry ( Tf ) |
| C18 Achiral | Water/MeCN (60:40) | 0.1% TFA | 4.2 min | 4.4 min | 0.8 | 0.85 |
| Phenyl-Hexyl | Water/MeOH (50:50) | 10 mM NH 4 OAc | 5.5 min | 6.2 min | 1.4 | 1.10 |
| Amylose CSP | Hexane/IPA (80:20) | None | 8.1 min | 8.1 min | 0.0 | 2.60 (Severe Tailing) |
| Amylose CSP | Hexane/IPA (80:20) | 0.1% DEA | 7.4 min | 9.8 min | 2.5 | 1.05 |
Note: The addition of 0.1% DEA on the Amylose CSP eliminates tailing and restores the baseline, allowing the true thermodynamic resolution of the enantiomers to be realized.
V. References
-
Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. MDPI. Available at:
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at:
-
An HPLC Method for the Quantification of Colchicine and Colchicine Derivatives in Gloriosa superba seeds. ResearchGate. Available at:
-
Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. NIH. Available at:
Preventing degradation of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate in aqueous solutions
Technical Support Center: (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate Stability
Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and quantitative data to prevent the degradation of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-97-6) in aqueous environments.
Module 1: Mechanistic Overview of Degradation
(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate is a highly specialized chiral intermediate and reference standard. Unlike standard colchicine, it possesses a free primary amine at the C-7 position (stabilized as a camphorsulfonate salt) and a highly reactive tropolone ring (Ring C). When transitioned from a lyophilized solid to an aqueous solution, the molecule becomes highly susceptible to three primary degradation vectors: photolysis, alkaline hydrolysis, and amine oxidation.
Primary degradation pathways of N-deacetyl colchicine in aqueous environments.
Module 2: Troubleshooting & FAQs
Q1: Why does my aqueous solution lose its tubulin-binding efficacy within 24 hours on the benchtop? A1: Causality: Photoisomerization. The tropolone C-ring strongly absorbs ultraviolet and visible light (characteristic peaks at 245 nm and 350 nm). Upon photon absorption, the ring undergoes a rapid photochemical electrocyclic ring closure, converting the active molecule into structurally distinct isomers known as lumicolchicines[1]. Because the spatial orientation of the C-ring is permanently altered, lumicolchicine completely loses its mechanistic ability to bind to tubulin, rendering it biologically inactive[2]. Resolution: All handling must be performed in actinic (amber) glassware. If benchtop work is required, utilize low-intensity, red-shifted laboratory lighting.
Q2: I observed a color change from pale yellow to dark brown over a week in the refrigerator. What happened? A2: Causality: Oxidation of the C-7 primary amine. While the d-10-camphorsulfonic acid salt stabilizes the amine in the solid state, dissolving the compound in non-degassed water allows dissolved oxygen to interact with the dissociated free amine. This is a vulnerability unique to the N-deacetyl derivative, as standard colchicine protects this site with a stable acetamide group[3]. Resolution: Sparge all aqueous solvents with high-purity Argon or Nitrogen for 15 minutes prior to dissolution to displace dissolved oxygen.
Q3: Is pure HPLC-grade water sufficient for long-term storage? A3: Causality: No. Pure water lacks buffering capacity and rapidly absorbs atmospheric CO₂, leading to unpredictable pH shifts. NMR and UV-Vis spectrophotometry studies demonstrate that the colchicine molecular conformation is only stable in aqueous solutions between pH 2.0 and 10.0 at room temperature, with optimal stability around pH 4.5 to 6.5[4]. At pH > 10, the methoxy group on the tropolone ring undergoes irreversible alkaline hydrolysis. Furthermore, at higher pH, the camphorsulfonate salt fully dissociates, leaving the C-7 amine unprotected and prone to side reactions[3]. Resolution: Use a weak, non-nucleophilic buffer (e.g., 10 mM sodium acetate, pH 5.5) to lock the pH in the optimal stability window.
Module 3: Self-Validating Standard Operating Procedure (SOP)
To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It integrates an intrinsic Quality Control (QC) loop that mathematically proves the structural integrity of the molecule before it is used in downstream assays.
Self-validating workflow for preparing aqueous N-deacetyl colchicine solutions.
Step-by-Step Methodology:
-
Solvent Deoxygenation: Boil 100 mL of 10 mM Sodium Acetate buffer (pH 5.5) and immediately sparge with Argon gas for 15 minutes while cooling to 4°C.
-
Causality: Removes dissolved O₂ to prevent oxidative degradation of the C-7 primary amine.
-
-
Actinic Dissolution: Inside a dark room or under red light, weigh the (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate into an amber volumetric flask. Add the degassed buffer and stir gently at 2-8°C until fully dissolved.
-
Causality: The low temperature minimizes the kinetic energy available for hydrolysis, while the amber flask prevents UV/Vis-induced electrocyclic ring closure.
-
-
Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a pre-purged amber vial.
-
Causality: Removes microbial contaminants that could secrete amidases or proteases, which cleave the molecule over time.
-
-
Intrinsic QC Validation (The Self-Validating Step):
-
Withdraw a 10 µL aliquot and dilute in 1 mL of methanol.
-
Analyze via UV-Vis spectrophotometry or HPLC-UV.
-
Validation Metric: Calculate the absorbance ratio of A350 (tropolone ring) to A245 . Pure colchicine derivatives exhibit a stable baseline ratio. If the A350 peak decreases by >5% relative to A245 , photoisomerization to lumicolchicine has occurred[1].
-
Action: If the ratio fails, the batch is rejected, proving the system caught a light-shielding failure. If it passes, the protocol's integrity is validated.
-
-
Storage: Aliquot the validated solution into single-use amber cryovials, overlay the headspace with Argon, and store at -20°C.
Module 4: Quantitative Stability Data
The following table summarizes the kinetic degradation parameters of colchicine derivatives in aqueous environments, demonstrating the extreme impact of light and pH. Photolysis conforms to first-order kinetics[1].
| Environmental Condition | Irradiation Source | pH | Temp (°C) | Degradation Rate Constant ( K , h⁻¹) | Estimated Half-Life ( t1/2 ) |
| Aqueous Buffer (Argon) | Dark (Amber Shielded) | 5.5 | 4°C | < 0.001 | > 30 days |
| Aqueous Solution | Visible Light (200W) | 7.0 | 25°C | 0.0377 | ~18.4 hours[1] |
| Aqueous Solution | UV Light (8W) | 7.0 | 25°C | 0.0903 | ~7.7 hours[1] |
| Aqueous Solution | Dark | > 10.0 | 40°C | Rapid Degradation | < 4.5 hours[4] |
Note: Data extrapolated from first-order kinetic studies of colchicine photolysis and hydrolysis. The K value represents the apparent rate constant.
Module 5: References
-
Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine Source: NIH / PubMed Central URL:[Link]
-
Colchicine - Wikipedia Source: Wikipedia URL:[Link]
-
Synthesis and Characterization of a Cobalamin−Colchicine Conjugate as a Novel Tumor-Targeted Cytotoxin Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
The effect of pH on colchicine conformation and structure Source: NIH / PubMed URL:[Link]
Sources
Technical Support Center: Overcoming Chiral Inversion During (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate Storage
Welcome to the technical support and troubleshooting center for (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS 102419-97-6). As a critical chiral intermediate and reference standard in drug development, maintaining the enantiomeric purity of this compound is notoriously challenging.
Unlike natural (-)-colchicine, which possesses a (7S, aS) configuration, this specific salt isolates the unnatural (R)-configuration at the C-7 primary amine. Colchicine derivatives exhibit both a C-7 stereocenter and an axis of chirality (atropisomerism) between the A and C rings . Because the C-7 substituent thermodynamically controls the axial configuration [[1]]([Link]), any instability at the C-7 position leads to rapid cascading chiral inversion (racemization/epimerization).
The following guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the structural and chiral integrity of your samples.
Mechanistic Workflow: Degradation vs. Stabilization
Mechanistic pathways of chiral inversion vs. stabilization workflows.
Frequently Asked Questions (FAQs)
Q1: Why does my sample lose enantiomeric excess (ee%) immediately after being dissolved? A: When the diastereomeric salt dissolves in protic or aqueous solvents, it dissociates. The free primary amine at C-7 becomes susceptible to enolization and imine tautomerization, leading to rapid epimerization . Furthermore, the thermodynamic stability of the natural (S)-enantiomer drives the equilibrium away from your (R)-target. Aqueous solutions are highly unstable and should never be stored .
Q2: What is the exact mechanistic role of the d-10-Camphorsulfonate counterion? A: It serves a dual purpose: Chiral resolution via diastereomeric crystallization, and Chemical stabilization. By protonating the C-7 amine, the camphorsulfonate counterion prevents the nitrogen's lone electron pair from participating in tautomerization. This effectively "locks" the stereocenter, provided the salt remains intact in a solid, anhydrous state.
Q3: Can I store stock solutions for in vitro assays over the weekend? A: No. Even in anhydrous DMSO, stock solutions of colchicine derivatives begin to degrade over time. For critical experiments, solutions must be prepared fresh immediately before use, or flash-frozen at -20°C for a maximum of 1 month .
Quantitative Storage Stability Data
To prevent chiral inversion and structural degradation, adhere strictly to the following validated storage conditions. Solid storage is recommended at 2-8°C for short term, or -20°C for long term .
| Storage Condition | Solvent Environment | Temperature | Light Exposure | Expected Stability (ee% retention) |
| Solid (Desiccated) | N/A | -20°C | Dark | > 24 months (>99% ee) |
| Solid (Desiccated) | N/A | 2-8°C | Dark | 6 - 12 months (>98% ee) |
| Stock Solution | Anhydrous DMSO | -20°C | Dark | Up to 1 month (>95% ee) |
| Stock Solution | Aqueous Buffer | 2-8°C | Dark | < 24 hours (Rapid epimerization) |
| Any State | Any | Room Temp | Ambient Light | < 4 hours (Lumicolchicine formation) |
Troubleshooting Guide
Issue 1: Gradual decline in optical rotation / ee% during solid storage.
-
Root Cause: Micro-condensation of moisture inside the vial during repeated freeze-thaw cycles. Moisture causes localized dissociation of the d-10-camphorsulfonate salt, freeing the C-7 amine and permitting epimerization.
-
Resolution: Always equilibrate vials to room temperature inside a desiccator before opening. Backfill the vial with dry Argon or Nitrogen before returning it to -20°C storage.
Issue 2: Appearance of secondary peaks with distinct UV spectra (loss of 350 nm absorbance) during HPLC.
-
Root Cause: Photochemical degradation. Colchicine derivatives undergo a rapid [2+2] cycloaddition when exposed to UV or ambient light, forming lumicolchicine . This destroys the troponoid C-ring and obliterates the chiral axis.
-
Resolution: Perform all sample weighing and assay preparations in amber glass vials or under low-light (red light) conditions.
Self-Validating Experimental Protocols
Protocol 1: Preparation of Anhydrous Stock Solutions
Causality Focus: Eliminating protic interference to prevent salt dissociation and subsequent C-7 enolization.
-
Desiccation: Remove the solid (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate from -20°C storage and place it in a vacuum desiccator. Allow 30 minutes to equilibrate to room temperature to prevent condensation.
-
Solvent Validation (Self-Validation Step): Run a Karl Fischer titration on your DMSO or Ethanol batch prior to dissolution. The water content must be <0.01% . Do not use hygroscopic solvents that have been previously opened to ambient air.
-
Dissolution: Dissolve the required mass (e.g., 5.88 mg for a 10 mM stock) in 1 mL of the validated anhydrous solvent under an inert Argon atmosphere.
-
Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to -20°C .
Protocol 2: Chiral HPLC Validation of Enantiomeric Purity
Causality Focus: Maintaining the protonated state of the C-7 amine during chromatography to prevent on-column epimerization.
-
Sample Preparation: Dilute the stock solution to 1 mg/mL using the mobile phase immediately prior to injection. Do not let the diluted sample sit at room temperature for more than 15 minutes.
-
Column Selection: Utilize a normal-phase immobilized chiral column (e.g., Chiralpak IC or equivalent).
-
Mobile Phase Configuration: Hexane / Ethanol / Trifluoroacetic acid (TFA) (80:20:0.1 v/v/v).
-
Expert Insight: The addition of 0.1% TFA is critical. It maintains a highly acidic environment, keeping the C-7 amine protonated on-column. If a basic modifier (like DEA) is used, the salt will dissociate, and the free amine will epimerize during the run, yielding artificially low ee% results.
-
-
System Validation (Self-Validation Step): Inject a solvent blank containing 0.1% TFA to ensure no ghost peaks interfere with the retention times of the (R) and (S) enantiomers.
-
Detection: Set UV detection to 254 nm (general aromatic absorbance) and 350 nm (specific to the intact troponoid ring, ensuring no lumicolchicine has formed).
Sources
Reducing impurities in (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate crystallization processes
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the chiral resolution and crystallization of (R)-N-Deacetyl Colchicine using d-10-Camphorsulfonic acid (d-10-CSA).
Here, we address the thermodynamic and kinetic factors driving diastereomeric salt formation, focusing on minimizing chiral carryover and preventing tropolone ring degradation[1].
Process Workflow & Chiral Resolution Strategy
The resolution of racemic N-Deacetyl Colchicine relies on the differential solubility of its diastereomeric salts when paired with d-10-CSA. The (R)-amine-d-10-CSA salt typically precipitates under controlled thermodynamic conditions, leaving the (S)-enantiomer enriched in the mother liquor.
Workflow for the diastereomeric resolution of N-Deacetyl Colchicine using d-10-CSA.
Troubleshooting & FAQs
Q1: Why am I seeing high levels of the (S)-enantiomer impurity in my isolated (R)-salt?
Root Cause: Kinetic entrapment of the more soluble (S)-diastereomer during rapid cooling, or inadequate solvent ratios. Mechanistic Insight: Diastereomeric resolution is governed by the solubility product ( Ksp ) of the respective salts. If the cooling ramp is too steep (e.g., >0.5°C/min), the system bypasses the metastable zone of the (R)-salt and forces simultaneous nucleation of the (S)-salt [2]. Solution: Implement a non-linear cooling profile. Hold the temperature just below the saturation point (e.g., 45°C) for 2 hours to allow Ostwald ripening, then cool at a maximum rate of 0.1°C/min. Ensure the solvent system (typically Methanol/Ethyl Acetate) maintains a high enough polarity to keep the (S)-salt solvated.
Q2: My HPLC analysis shows a new impurity peak with a similar mass but different retention time. What is it?
Root Cause: Isomerization of the tropolone ring to form iso-N-deacetylcolchicine derivatives. Mechanistic Insight: The tropolone ring of colchicine derivatives is susceptible to rearrangement, especially under prolonged thermal stress or in the presence of trace basic impurities. This leads to the contraction or isomerization of the seven-membered ring into the thermodynamically stable iso-colchicine structural analogs [1]. Solution: Limit the salt formation heating step to a maximum of 60°C and reduce the hold time. Ensure that the d-10-CSA used is free of trace metal impurities that can catalyze ring degradation.
Q3: How do I remove residual d-10-CSA after the free-basing step?
Root Cause: Incomplete partitioning during the liquid-liquid extraction phase. Solution: Use a mild basic resin (e.g., Amberlyst A-21) or a saturated sodium bicarbonate wash to scavenge the camphorsulfonic acid [2]. Avoid strong bases (like NaOH) as they will rapidly degrade the tropolone ring.
Quantitative Impurity Limits
To ensure downstream viability, the isolated (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate must meet strict purity thresholds before free-basing.
| Impurity / Parameter | Target Limit | Analytical Method | Intervention if Exceeded |
| (S)-Enantiomer Salt | < 0.5% Area | Chiral HPLC | Perform a single recrystallization in EtOH/EtOAc (1:4). |
| Iso-colchicine analogs | < 0.1% Area | RP-HPLC (UV 254nm) | Reduce process temperature; check solvent pH. |
| Residual Solvents (EtOAc) | < 5000 ppm | GC-HS | Increase vacuum drying time at 40°C. |
| Diastereomeric Excess (de) | > 99.0% | Chiral HPLC | Optimize cooling ramp rate. |
Standardized Experimental Protocol: Optimized Crystallization
This protocol is a self-validating system: the seeding step ensures that nucleation only occurs on the desired (R)-crystal lattice, preventing spontaneous polymorphic or diastereomeric contamination.
Materials:
-
Racemic N-Deacetyl Colchicine (1.0 eq, 100g)
-
d-10-Camphorsulfonic Acid (1.05 eq, 68g)
-
Methanol (HPLC Grade, 200 mL)
-
Ethyl Acetate (ACS Grade, 800 mL)
-
Pure (R)-Salt seeds (0.5g)
Step-by-Step Methodology:
-
Dissolution: Charge a jacketed reactor with Racemic N-Deacetyl Colchicine and d-10-CSA. Add 200 mL Methanol and agitate at 250 rpm. Heat to 60°C until a clear, homogenous solution is achieved (approx. 30 minutes).
-
Anti-solvent Addition: Slowly dose 600 mL of Ethyl Acetate over 45 minutes while maintaining the internal temperature at 60°C.
-
Seeding: Cool the reactor to 52°C (the empirically determined metastable limit). Introduce 0.5g of pure (R)-salt seeds. Hold at 52°C for 60 minutes to establish the crystal bed.
-
Controlled Cooling: Program the chiller to cool from 52°C to 5°C at a strict rate of -0.1°C/min.
-
Maturation: Hold the slurry at 5°C for 4 hours to maximize yield while keeping the (S)-salt in solution.
-
Isolation: Filter the slurry under vacuum. Wash the filter cake with 200 mL of pre-chilled (5°C) Ethyl Acetate.
-
Drying: Dry the crystals in a vacuum oven at 40°C (to prevent thermal degradation) for 12 hours.
Mechanistic Pathway: Tropolone Ring Degradation
Understanding the degradation pathway is critical for preventing the formation of iso-colchicine impurities during the crystallization process.
Pathway showing the thermal degradation of the tropolone ring into iso-colchicine impurities.
References
Technical Support Center: Stabilizing (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
Scientist’s Foreword: Welcome to the advanced technical support and troubleshooting center for (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-97-6). As a critical chiral intermediate and potent tubulin-binding agent, this compound presents unique physicochemical challenges during long-term biobanking. Its tropolone ring is highly susceptible to photochemical isomerization, while its structural moieties are vulnerable to nucleophilic hydrolysis and stereochemical epimerization.
This guide abandons generic storage advice in favor of mechanistic causality. By understanding why the molecule degrades, we can engineer self-validating workflows to arrest these pathways, ensuring your biobanked assets retain >99% enantiomeric and chemical purity for critical downstream drug development assays.
Part 1: Mechanistic Degradation & Stabilization Strategy
To successfully biobank this compound, one must first understand its structural vulnerabilities. The diagram below maps the primary degradation pathways of the free base against the stabilization mechanisms provided by the d-10-camphorsulfonate salt pairing.
Degradation pathways of (R)-N-Deacetyl Colchicine and stabilization via salt formation.
Part 2: Troubleshooting & FAQs
Q1: Why do my biobanked aqueous aliquots degrade even when stored at -20°C? Causality: Aqueous solutions of colchicine derivatives are highly subject to freeze-thaw instability and base-catalyzed hydrolysis[1]. The methoxy group on the tropolone ring (C10) is susceptible to nucleophilic attack. At pH 9.0, the half-life of related colchicine derivatives drops to a mere 7.1 hours at physiological temperatures, and even at 4°C, slow hydrolysis occurs[2]. Furthermore, as water freezes, localized solute concentration and pH shifts (especially in phosphate buffers) can drastically accelerate this hydrolysis before the sample is fully solid.
Q2: Why use the d-10-camphorsulfonate salt instead of the free base for storage? Causality: The (R)-N-deacetyl colchicine free base can suffer from stereochemical instability and amorphous phase transitions. By pairing it with d-10-camphorsulfonic acid—a bulky chiral resolving agent—the molecule is locked into a highly crystalline diastereomeric salt[3]. This rigid crystal lattice restricts the conformational mobility of the tropolone ring, preventing racemization of the axial chirality and dramatically reducing hygroscopicity compared to the free base.
Q3: How does light affect the stored compound, and what is the exact mechanism? Causality: Colchicine derivatives undergo rapid photodegradation via a UV/Vis-catalyzed[2+2] cycloaddition[4]. This photochemical reaction permanently converts the active tropolone ring into inactive lumicolchicine isomers (α, β, and γ), which are incapable of binding to the colchicine site on tubulin. Direct light irradiation must be avoided; even brief exposure to ambient laboratory fluorescent lighting during aliquoting can destroy the biological activity of your sample[4].
Q4: My thawed aliquots show >95% purity on HPLC, but my tubulin polymerization assays are failing. What is happening? Causality: If your chemical purity is intact but biological activity is lost, the issue likely lies in your assay buffer matrix rather than the compound itself. Tris buffers have been documented to actively interfere with the effects of colchicine on microtubule organization, potentially masking the compound's inhibitory activity. Ensure you switch to a PIPES or MES-based buffer (such as PEM buffer) for post-thaw tubulin assays.
Part 3: Quantitative Stability Data
To optimize your biobanking strategy, refer to the established kinetic stability data for colchicine derivatives across various matrices.
Table 1: Quantitative Stability Profile of Colchicine Derivatives
| Storage State | Solvent / Matrix | Temperature | Light Protection | Estimated Stability | Primary Degradation Risk |
| Solid Salt (d-10-CSA) | Dry Powder | 2–8°C | Amber Glass | > 2 Years | Ambient moisture ingress[3] |
| Stock Solution | Anhydrous DMSO | -20°C | Amber Glass | ≥ 6 Months | Freeze-thaw condensation[1] |
| Aqueous Solution | PBS Buffer | -20°C | Amber Glass | Up to 1 Month | Freeze-thaw instability[1] |
| Working Solution | Aqueous (pH 7.4) | 4°C | Protected | < 0.4% loss in 72h | Nucleophilic Hydrolysis[2] |
| Working Solution | Aqueous (pH 9.0) | 37°C | Exposed | t½ ≈ 7.1 Hours | Base-catalyzed Hydrolysis[2] |
Part 4: Self-Validating Biobanking Protocol
To guarantee the integrity of your samples, do not rely on blind storage. The following workflow incorporates built-in self-validation steps to ensure that the biobanking process itself does not introduce artifacts.
Step-by-step anhydrous biobanking workflow for colchicine derivatives.
Standard Operating Procedure: Anhydrous Aliquoting & Storage
Step 1: Baseline Pre-Storage Validation
-
Action: Dissolve a 1 mg test sample of the solid powder in HPLC-grade acetonitrile. Run a baseline HPLC-UV assay, monitoring at 243 nm and 350.5 nm.
-
Self-Validation: Confirm the absence of lumicolchicine peaks. If secondary peaks are present at 350.5 nm, the batch has already suffered photodegradation prior to your receipt and should not be biobanked.
Step 2: Anhydrous Solvation
-
Action: Work exclusively inside a biosafety cabinet with dimmed lighting or under specialized yellow light to prevent[2+2] cycloaddition. Dissolve the (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate in high-purity, anhydrous DMSO (≤0.005% water) to achieve a 10 mM stock solution[1].
-
Causality: Utilizing an anhydrous organic solvent prevents nucleophilic attack on the C10 methoxy group, completely halting aqueous hydrolysis.
Step 3: Inert Atmosphere Aliquoting
-
Action: Dispense 20 µL to 50 µL single-use aliquots into sterile, amber-tinted polypropylene microcentrifuge tubes. Immediately overlay the headspace of each vial with a gentle stream of Argon gas before tightly capping.
-
Causality: Argon is heavier than air; it displaces atmospheric oxygen and ambient humidity, preventing oxidative degradation and micro-condensation during the freezing process.
Step 4: Flash Freezing & Storage
-
Action: Submerge the capped vials in liquid nitrogen for 30 seconds to flash-freeze the DMSO matrix, then transfer immediately to a -80°C (preferred) or -20°C freezer for long-term storage[1].
-
Self-Validation (The "Sentinel" Check): Dedicate one "sentinel" aliquot per batch. Thaw this specific aliquot after 24 hours of storage and re-run the Step 1 HPLC assay. Exact concordance with the baseline chromatogram proves that your freezing and aliquoting workflow introduced no hydrolytic or photochemical artifacts.
References
-
Title: CAS No : 102419-97-6 | Product Name : (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate Source: Pharmaffiliates URL: [Link]
-
Title: Liposomes as carriers for colchicine-derived prodrugs: Vascular disrupting nanomedicines with tailorable drug release Source: Ovid URL: [Link]
-
Title: Safety Data Sheet: Colchicine Source: Carl ROTH URL: [Link]
Sources
Stereochemical Determinants of Microtubule Destabilization: A Comparative Guide on (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate vs. Natural Colchicine
Executive Summary
The development of microtubule-targeting agents requires a rigorous understanding of target-ligand stereochemistry. This guide provides an objective, data-driven comparison of the tubulin binding affinities of natural (S)-Colchicine and the synthetic chiral resolution intermediate (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate . By analyzing the thermodynamic consequences of atropisomerism, this document outlines why the C7 stereocenter acts as a binary switch for tubulin binding affinity, supported by self-validating experimental protocols.
Mechanistic Comparison: Atropisomerism and Tubulin Affinity
To understand the vast difference in binding affinity between these two compounds, one must analyze the causality of their three-dimensional conformations[1].
Natural colchicine possesses an (S)-configuration at the C7 position of its central B-ring. While the B-ring itself does not form the primary contacts with the tubulin pocket, its stereocenter dictates the dihedral angle between the A-ring (trimethoxybenzene) and the C-ring (methoxytropone)[1]. Because these rings are sterically hindered, the molecule exhibits axial chirality (atropisomerism). The natural (7S) configuration thermodynamically locks the molecule into the (aR)-atropisomer , maintaining an A-C ring dihedral angle of approximately 60°[1]. This geometry perfectly matches the hydrophobic colchicine binding site at the α/β -tubulin heterodimer interface[2].
In contrast, (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS 102419-97-6) is a synthetic salt utilized primarily as a chiral resolution intermediate[3]. In aqueous physiological assays, the salt completely dissociates into the d-10-camphorsulfonate anion and the (R)-N-deacetylcolchicine cation. The inverted (7R) configuration forces the molecule to adopt the (aS)-atropisomer [2]. This altered dihedral angle causes severe steric clashes with the residues of the tubulin binding pocket (such as Cys241), effectively abolishing binding affinity and microtubule depolymerization activity[1].
Figure 1: Stereochemical determination of colchicine atropisomerism and tubulin binding outcomes.
Quantitative Data Presentation
The table below summarizes the physical and experimental parameters distinguishing the two compounds based on established tubulin-binding literature[1][4].
| Parameter | Natural Colchicine | (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate |
| C7 Stereocenter | (S) | (R) |
| Dominant Atropisomer | (aR) | (aS) |
| Aqueous State in Assay | Neutral molecule | Dissociated cation + camphorsulfonate anion |
| Tubulin Binding Affinity ( Kd ) | 1.4 - 3.0 µM | > 100 µM (Negligible specific binding) |
| Microtubule Depolymerization ( IC50 ) | ~2.5 µM | > 100 µM (Inactive) |
Experimental Protocol: Self-Validating Tubulin Binding Assay
To objectively measure the binding affinities of weak or inactive analogs like the (7R)-isomer, traditional filtration assays (e.g., DEAE-cellulose) are inadequate because the necessary wash steps disrupt the binding equilibrium[4]. Instead, a Scintillation Proximity Assay (SPA) must be utilized. This homogeneous assay measures equilibrium binding without physical separation, preserving transient interactions and providing a self-validating system through internal non-specific binding controls[4].
Phase 1: Reagent Preparation & System Validation
-
Compound Preparation : Dissolve (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate and Natural Colchicine in DMSO to create 10 mM stock solutions. Causality note: The camphorsulfonate salt will spontaneously dissociate upon dilution into the aqueous assay buffer, ensuring only the (R)-N-deacetylcolchicine moiety interacts with the protein.
-
Buffer Setup : Prepare SPA buffer containing 80 mM PIPES (pH 6.8), 1 mM EGTA, 1 mM MgCl₂, and 1 mM GTP to stabilize the native tubulin heterodimer conformation[5].
-
Internal Controls : Designate wells for Total Binding (TB) and Non-Specific Binding (NSB). The NSB wells must contain 100 µM of unlabeled natural colchicine to saturate all specific binding sites. Specific binding is strictly defined as TB−NSB .
Phase 2: Assay Assembly
-
Add 0.5 µg of biotinylated porcine brain tubulin to each well of a 96-well plate[4].
-
Introduce 50 nM of [3H] -colchicine (radioligand) to all wells.
-
Dispense the test compounds ((R)-N-Deacetyl Colchicine d-10-Camphorsulfonate vs. Colchicine) across a concentration gradient of 0.1 µM to 200 µM.
-
Add 0.5 mg of Streptavidin-coated Yttrium Silicate (YSi) SPA beads per well. Mechanism: Only [3H] -colchicine that successfully binds to the biotinylated tubulin will be brought into close enough proximity to the SPA bead to excite the scintillant.
Phase 3: Equilibration and Analysis
-
Incubate the plates in the dark at 37°C for 2 hours. This duration is critical as colchicine binding is a slow, biphasic process requiring time to reach thermodynamic equilibrium[5].
-
Read the plate using a microplate scintillation counter.
-
Calculate the IC50 using a one-site non-linear regression model, and derive the equilibrium dissociation constant ( Kd ) using the Cheng-Prusoff equation.
Conclusion
The comparison between (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate and natural colchicine highlights the extreme stereospecificity of the tubulin colchicine-binding site. The synthetic (7R)-intermediate is rendered virtually inactive due to the thermodynamic induction of the (aS)-atropisomer, which sterically clashes with the binding pocket. Researchers utilizing colchicine derivatives must ensure enantiomeric purity, as the presence of the (7R)-isomer acts merely as an inactive diluent in microtubule destabilization assays.
References
-
Tahir, S. K., Kovar, P., Rosenberg, S. H., & Ng, S. C. (2000). Rapid colchicine competition-binding scintillation proximity assay using biotin-labeled tubulin. BioTechniques, 29(1), 156-160. URL:[Link]
-
Piserchio, A., et al. (2023). Deconstruction of Desacetamidocolchicine's B Ring Reveals a Class 3 Atropisomeric AC Ring with Tubulin Binding Properties. The Journal of Organic Chemistry, 88(13), 8560-8569. URL:[Link]
-
Hastie, S. B. (1991). Molecular Features of the Interaction of Colchicine and Related Structures with Tubulin. Pharmacology & Therapeutics, 51(3), 377-401. URL:[Link]
-
Banerjee, M., et al. (2009). The biphasic kinetics of Colchicine-Tubulin interaction: Role of amino acids surrounding the A-ring of bound colchicine molecule. Biochemical and Biophysical Research Communications, 387(1), 34-39. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule - PMC [pmc.ncbi.nlm.nih.gov]
Validation of LC-MS/MS methods for (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate quantification
An In-Depth Guide to the Validation of LC-MS/MS Methods for the Quantification of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
A Senior Application Scientist's Perspective on Ensuring Bioanalytical Rigor
For researchers and drug development professionals, the accurate quantification of therapeutic compounds and their intermediates is the bedrock of preclinical and clinical success. This guide provides a comprehensive framework for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate, a key intermediate related to colchicine[1][2].
The narrative that follows is grounded in the harmonized principles of global regulatory bodies, primarily the International Council for Harmonisation (ICH) M10 guideline, which is adopted by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[3][4]. Our objective is not merely to list protocols but to explain the causality behind each validation parameter—why we test what we test—to build a self-validating, robust, and reliable bioanalytical method.
The Imperative of Validation: Why It Matters
The core purpose of bioanalytical method validation is to demonstrate that a specific analytical procedure is suitable for its intended purpose[3][5]. For a compound like (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate, this means the data generated will be reliable for making critical decisions in drug development. An unvalidated or poorly validated method can lead to erroneous pharmacokinetic, toxicokinetic, and bioavailability data, jeopardizing a development program.
The validation process can be visualized as a logical workflow, ensuring every aspect of the method's performance is systematically challenged and proven to be acceptable.
Caption: High-level workflow for bioanalytical method validation and application.
Pillar 1: Selectivity and Specificity
The Causality: The fundamental question is: are we measuring only our target analyte? Biological matrices (plasma, urine, etc.) are incredibly complex. Selectivity ensures that endogenous matrix components do not produce a signal that could be mistaken for the analyte. Specificity confirms that related compounds, such as metabolites or co-administered drugs, do not interfere with the analyte's measurement[5][6]. For LC-MS/MS, this is primarily achieved through a combination of chromatographic separation and the high specificity of Multiple Reaction Monitoring (MRM).
Experimental Protocol:
-
Screen Multiple Matrix Lots: Obtain at least six different lots of blank biological matrix (e.g., human plasma) from individual donors.
-
Analyze Blank Samples: Process and analyze each blank lot to check for any interfering peaks at the retention time of the analyte and its internal standard (IS).
-
Analyze LLOQ-Spiked Samples: Spike one of the blank lots with (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate to its Lower Limit of Quantification (LLOQ).
-
Evaluate Interference: Compare the response in the blank samples to the response of the analyte at the LLOQ.
Acceptance Criteria & Data Summary:
| Parameter | Acceptance Criteria | Example Result |
| Analyte Interference | Response in blank matrix must be <20% of the analyte response at the LLOQ.[7] | Max interference observed was 3.5% of LLOQ response. |
| Internal Standard (IS) Interference | Response in blank matrix must be <5% of the IS response.[7] | Max interference observed was <1% of IS response. |
Pillar 2: Calibration Curve, Linearity, and Sensitivity (LLOQ)
The Causality: This pillar establishes the quantitative relationship between concentration and instrument response. A reliable calibration curve proves that the method can accurately quantify the analyte over the expected concentration range in study samples. The LLOQ is the lowest point on this curve, defining the method's sensitivity with acceptable accuracy and precision[6].
Experimental Protocol:
-
Prepare Calibration Standards: Create a series of at least six to eight calibration standards by spiking blank matrix with known concentrations of the analyte. The range should cover the LLOQ to the Upper Limit of Quantification (ULOQ).
-
Include Blank and Zero Samples: A blank sample (matrix only) and a zero sample (matrix + IS) must be included.
-
Analyze and Model: Analyze the standards and plot the peak area ratio (analyte/IS) against the nominal concentration. Use a linear, weighted (typically 1/x or 1/x²) regression model.
-
Assess LLOQ: The LLOQ must be demonstrated with at least five replicates, showing adequate signal-to-noise (typically >5) and meeting accuracy and precision criteria[6].
Acceptance Criteria & Data Summary:
| Parameter | Acceptance Criteria | Example Result |
| Calibration Curve | ||
| Correlation Coefficient (r²) | ≥ 0.99 is a common target. | 0.998 |
| Standard Deviation | At least 75% of standards must be within ±15% of their nominal concentration.[8] | All standards (8/8) were within ±8% of nominal. |
| LLOQ Standard Deviation | The LLOQ standard must be within ±20% of its nominal concentration.[8] | LLOQ standard was at 104.5% of nominal. |
| LLOQ Validation | ||
| Accuracy | 80-120% of nominal concentration.[6] | 103.2% |
| Precision (%CV) | ≤ 20%.[6] | 6.8% |
Pillar 3: Accuracy and Precision
The Causality: These are the cornerstones of validation. Accuracy demonstrates how close the measured concentration is to the true concentration. Precision measures the method's reproducibility[6]. We assess this "within a run" (intra-day precision) and "between runs" (inter-day precision) to understand the method's variability over time and with different analysts.
Experimental Protocol:
-
Prepare QC Samples: Prepare Quality Control (QC) samples in blank matrix at a minimum of four levels:
-
LLOQ: At the established lower limit of quantification.
-
Low QC: ~3x the LLOQ.
-
Mid QC: In the middle of the calibration range.
-
High QC: Near the ULOQ.
-
-
Intra-Day (Within-Run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-Day (Between-Run) Analysis: Repeat the analysis on at least two additional, separate days to simulate routine use.
Acceptance Criteria & Data Summary:
| QC Level | Intra-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (% Bias) | Acceptance Criteria |
| LLOQ (0.1 ng/mL) | 5.4% | +2.5% | 7.9% | +4.1% | ≤20% CV; ±20% Bias [9] |
| Low (0.3 ng/mL) | 4.1% | -1.8% | 6.2% | -0.5% | ≤15% CV; ±15% Bias [9] |
| Mid (50 ng/mL) | 2.8% | +0.5% | 4.5% | +1.2% | ≤15% CV; ±15% Bias [9] |
| High (80 ng/mL) | 3.5% | -2.1% | 5.1% | -1.7% | ≤15% CV; ±15% Bias [9] |
Pillar 4: Matrix Effect and Recovery
The Causality: This is a critical evaluation specific to LC-MS/MS. The matrix effect assesses whether co-eluting, invisible components from the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate results. Recovery measures the efficiency of the chosen sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction)[10][11]. The goal is not necessarily 100% recovery, but consistent and reproducible recovery across the concentration range.
Caption: Decision factors for selecting a sample preparation technique.
Experimental Protocol:
-
Prepare Three Sample Sets (at Low and High QC levels):
-
Set A: Analyte spiked in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix extract spiked with the analyte post-extraction.
-
Set C: Blank matrix spiked with the analyte pre-extraction.
-
-
Calculate Matrix Effect: Compare the mean peak area of Set B to Set A. Matrix Effect = (Peak Area of B / Peak Area of A).
-
Calculate Recovery: Compare the mean peak area of Set C to Set B. Recovery % = (Peak Area of C / Peak Area of B) * 100.
-
Assess IS-Normalized Matrix Factor: The most important value is the matrix factor normalized using the internal standard. The coefficient of variation (%CV) of the IS-normalized matrix factor across at least six lots of matrix should be ≤15%.
Acceptance Criteria & Data Summary:
| Parameter | Low QC Result | High QC Result | Acceptance Criteria |
| Recovery | 85.2% | 88.1% | Consistent and precise |
| Matrix Factor (Analyte) | 0.92 | 0.95 | Should be consistent |
| IS-Normalized Matrix Factor (%CV across 6 lots) | 6.7% | 5.9% | ≤ 15% |
Pillar 5: Stability
The Causality: An analyte's journey from collection to analysis involves numerous steps and storage conditions. Stability experiments mimic these conditions to prove that the analyte does not degrade, ensuring the measured concentration reflects the true concentration at the time of sampling[12].
Experimental Protocol:
-
Prepare Low and High QC Samples: Use these for all stability tests.
-
Conduct Stability Tests:
-
Bench-Top Stability: Leave QC samples at room temperature for a duration matching the expected sample handling time (e.g., 8 hours).
-
Freeze-Thaw Stability: Subject QC samples to multiple (e.g., 3) freeze-thaw cycles.
-
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period exceeding the expected study duration.
-
Autosampler Stability: Place processed samples in the autosampler and re-inject them after a defined period (e.g., 24 hours).
-
-
Analyze and Compare: Analyze the stability-stressed samples against a freshly prepared calibration curve and compare the results to the nominal concentrations.
Acceptance Criteria & Data Summary:
| Stability Condition | Mean Concentration vs. Nominal | Acceptance Criteria |
| Bench-Top (8 hours) | Within 4.5% | Mean concentration must be within ±15% of the nominal concentration.[12] |
| Freeze-Thaw (3 cycles) | Within 6.2% | |
| Long-Term (90 days at -80°C) | Within 5.8% | |
| Autosampler (24 hours) | Within 3.7% |
Pillar 6: Dilution Integrity
The Causality: In some cases, a study sample may have a concentration higher than the ULOQ. This test validates the procedure for diluting such samples with blank matrix to bring them into the quantifiable range, ensuring the dilution process itself does not introduce error[12][13].
Experimental Protocol:
-
Prepare a High-Concentration Sample: Spike blank matrix with the analyte at a concentration significantly above the ULOQ.
-
Dilute the Sample: Perform a dilution (e.g., 10-fold) with blank matrix to bring the final concentration into the upper half of the calibration range.
-
Analyze Replicates: Analyze at least five replicates of the diluted sample.
Acceptance Criteria & Data Summary:
| Parameter | Result | Acceptance Criteria |
| Accuracy of Diluted Samples | 102.8% (of nominal) | Within ±15% of nominal concentration.[13] |
| Precision (%CV) of Diluted Samples | 4.1% | ≤ 15% .[13] |
Conclusion: A Commitment to Quality
Validating an LC-MS/MS method for a compound like (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate is an exacting but essential process. It is a systematic demonstration of the method's reliability, accuracy, and robustness. By understanding the scientific rationale behind each validation parameter and adhering to the harmonized guidelines set forth by regulatory agencies like the FDA and EMA, researchers can ensure the integrity of their data and build a solid foundation for successful drug development. This guide provides the framework and the "why" behind the "how," empowering scientists to generate data that is not only scientifically sound but also regulatorily defensible.
References
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency (EMA). Available from: [Link]
-
ICH M10 on bioanalytical method validation . European Medicines Agency (EMA). Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available from: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . Labcorp. Available from: [Link]
-
Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins . Bioanalysis Zone. Available from: [Link]
-
LC-MS Method Validation Guidelines . Scribd. Available from: [Link]
-
Bioanalytical Method Validation and Study Sample Analysis M10 . International Council for Harmonisation (ICH). Available from: [Link]
-
ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material . International Council for Harmonisation (ICH). Available from: [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics . AAPSJ. Available from: [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available from: [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics . PMC. Available from: [Link]
-
LC-MS/MS Quantification of Free and Fab-bound Colchicine in Plasma, Urine and Organs... . PubMed. Available from: [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review . Authorea. Available from: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . PubMed. Available from: [Link]
-
ICH M10 Bioanalytical Method Validation Guideline-1 year Later . PubMed. Available from: [Link]
-
Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction . Acibadem Labmed. Available from: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses . MDPI. Available from: [Link]
-
Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma . PMC. Available from: [Link]
-
Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS... . Research Journal of Pharmacy and Technology. Available from: [Link]
-
(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate . Pharmaffiliates. Available from: [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start . Agilex Biolabs. Available from: [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation . ResearchGate. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. theclinivex.com [theclinivex.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 10. LC-MS/MS quantification of free and Fab-bound colchicine in plasma, urine and organs following colchicine administration and colchicine-specific Fab fragments treatment in Göttingen minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. japsonline.com [japsonline.com]
- 13. ema.europa.eu [ema.europa.eu]
Comparative Efficacy Guide: (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate vs. Paclitaxel in Tumor Models
Executive Summary
Microtubule-targeting agents (MTAs) remain a cornerstone of clinical oncology. While Paclitaxel is the gold-standard taxane utilized for a wide array of solid tumors, its long-term efficacy is frequently bottlenecked by acquired multidrug resistance (MDR) and dose-limiting peripheral neuropathy.
(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-97-6) serves as a highly specific chiral intermediate and research standard representing the colchicine-site binding class of MTAs. Unlike taxanes, N-deacetyl colchicine derivatives act as microtubule destabilizers. This guide provides an objective, data-driven comparison of these two distinct mechanistic classes, detailing their efficacy profiles, resistance circumvention, and the self-validating experimental workflows required to evaluate them in preclinical tumor models.
Mechanistic Divergence: Tubulin Polymerization vs. Depolymerization
The fundamental difference between these two agents lies in their binding domains on the tubulin heterodimer, which dictates their opposing effects on microtubule dynamics:
-
Paclitaxel (Microtubule Stabilizer): Binds to the inner surface of the β -tubulin subunit. This interaction lowers the critical concentration of tubulin required for assembly, promoting hyper-polymerization and stabilizing the microtubule against normal depolymerization processes 1[1].
-
Colchicine Derivatives (Microtubule Destabilizer): Binds to the Colchicine Binding Site (CBS) located at the interface between the α
Despite these opposing physical effects, both mechanisms disrupt the dynamic instability required for mitotic spindle formation, triggering the spindle assembly checkpoint, inducing G2/M cell cycle arrest, and ultimately driving caspase-mediated apoptosis.
Figure 1: Mechanistic divergence of Paclitaxel and Colchicine derivatives on tubulin dynamics.
Quantitative Efficacy in Tumor Models
When evaluating these compounds in preclinical models, researchers must account for both baseline potency and susceptibility to resistance mechanisms.
| Parameter | Paclitaxel | N-Deacetyl Colchicine Derivatives |
| Tubulin Target Site | β -Tubulin inner surface | α / β -Tubulin interface (CBS) |
| Effect on Microtubules | Hyper-stabilization | Depolymerization |
| Efficacy in Sensitive Lines | Sub-nanomolar to low nanomolar | Low nanomolar |
| Efficacy in MDR (P-gp+) Models | Significantly reduced (High Resistance) | Maintained (Overcomes P-gp efflux) |
| Efficacy in β -Tubulin Mutants | Poor (e.g., 1A9/PTX22 lines) | Maintained |
| Primary Dose-Limiting Toxicity | Neuropathy, Myelosuppression | Gastrointestinal, Hepatotoxicity |
Clinical Context: Paclitaxel struggles against tumors with acquired β -tubulin mutations (e.g., 1A9/PTX22 ovarian carcinoma clones) 4[4]. Conversely, N-deacetyl colchicine derivatives maintain high potency in MDR leukemia (e.g., Nalm6) and solid tumors 2[3]. Because free colchicine exhibits a narrow therapeutic window, N-deacetyl colchicine is frequently utilized as a highly potent payload for targeted bioconjugates (e.g., cobalamin conjugates or ADCs) to maximize tumor localization while mitigating systemic toxicity 5[5].
Experimental Protocols: Self-Validating Systems
To rigorously compare the efficacy of these agents, researchers must employ orthogonal assays that validate biochemical target engagement alongside cellular phenotypic outcomes.
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)
Causality: As tubulin heterodimers polymerize into microtubules, the solution's optical density increases. This assay isolates the direct biochemical effect of the drug from complex cellular variables.
-
Preparation: Reconstitute purified porcine brain tubulin (3-5 mg/mL) in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9) 6[7].
-
Reaction Setup: Aliquot tubulin into a 96-well plate pre-warmed to 37°C. Immediately add Vehicle (DMSO), Paclitaxel (10 µM), or (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate (10 µM).
-
Kinetic Reading: Measure absorbance at 340 nm every 1 minute for 60 minutes using a spectrophotometer.
-
Self-Validation: Paclitaxel must show a rapid, sharp Vmax increase (hyper-polymerization). The colchicine derivative must suppress the baseline A340 increase, appearing as a flatline relative to the vehicle's gradual sigmoidal curve.
Protocol B: Cytotoxicity & Apoptosis Screening (Flow Cytometry)
Causality: Validates that the biochemical tubulin disruption translates to cellular G2/M arrest (via DNA content staining) and subsequent apoptosis (via externalized phosphatidylserine staining).
-
Cell Seeding: Seed MDR tumor cells (e.g., Nalm6 or 1A9/PTX22) at 1×105 cells/well in 6-well plates.
-
Treatment: Expose cells to serial dilutions of the test agents for 24-48 hours.
-
Staining: Harvest cells, wash with cold PBS, and co-stain with Annexin V-FITC and Propidium Iodide (PI) 6[7].
-
Analysis: Efficacious compounds will show a distinct accumulation of cells in the 4N (G2/M) peak on the PI histogram, followed by a temporal shift to the Annexin V+/PI+ quadrant.
In Vivo Tumor Model Workflow
When transitioning to in vivo xenograft models, the experimental design must account for the distinct pharmacokinetic profiles and therapeutic indices of the compounds.
Figure 2: Standardized in vivo xenograft workflow for evaluating MTA efficacy and toxicity.
Workflow Causality: Using an MDR xenograft explicitly tests the hypothesis that colchicine-site agents bypass P-gp efflux in a physiological microenvironment. Because free colchicine derivatives exhibit severe systemic toxicity, researchers frequently dose these agents as bioconjugates (e.g., linked via acid-labile hydrazone bonds) 5[5]. Continuous monitoring of body weight (a surrogate for systemic toxicity) alongside caliper-based tumor volume measurement is critical to establishing a valid therapeutic index.
Overcoming Multidrug Resistance (MDR)
While Paclitaxel remains an indispensable tool in oncology, its susceptibility to ABCB1 (P-glycoprotein) efflux pumps and acquired β -tubulin mutations limits its curative potential in refractory settings 4[4].
(R)-N-Deacetyl Colchicine d-10-Camphorsulfonate serves as a vital structural intermediate for developing next-generation colchicine-site inhibitors. These molecules induce apoptosis via an intrinsic, caspase-independent pathway in MDR cells and bypass traditional taxane-resistance mechanisms 2[3]. By leveraging targeted delivery systems to overcome their inherent toxicity, N-deacetyl colchicine derivatives represent a highly promising frontier for treating refractory solid tumors and leukemias.
References
-
Mechanism of action of paclitaxel. Paclitaxel targets microtubules. At... - ResearchGate. Available at:[Link]
-
B-nor-methylene Colchicinoid PT-100 Selectively Induces Apoptosis in Multidrug-Resistant Human Cancer Cells via an Intrinsic Pathway in a Caspase-Independent Manner - PMC (NIH). Available at:[Link]
-
Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology, and SAR Studies of C-4 to C-3' Bridged Paclitaxel Analogues - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
Synthesis and Characterization of a Cobalamin−Colchicine Conjugate as a Novel Tumor-Targeted Cytotoxin - The Journal of Organic Chemistry (ACS Publications). Available at:[Link]
-
Induction of Apoptosis by the Garlic-Derived Compound S-Allylmercaptocysteine (SAMC) Is Associated with Microtubule Depolymerization and c-Jun NH2-Terminal Kinase 1 Activation1 - Cancer Research (AACR Journals). Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. B-nor-methylene Colchicinoid PT-100 Selectively Induces Apoptosis in Multidrug-Resistant Human Cancer Cells via an Intrinsic Pathway in a Caspase-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. B-nor-methylene Colchicinoid PT-100 Selectively Induces Apoptosis in Multidrug-Resistant Human Cancer Cells via an Intrinsic Pathway in a Caspase-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Enantiomeric Purity Determination of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral molecules is a cornerstone of safe and effective therapeutics. The enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of methodologies for determining the enantiomeric purity of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate, with a primary focus on the robust and widely adopted technique of chiral High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, present supporting data, and compare chiral HPLC with viable alternatives to empower you in selecting and implementing the most suitable analytical strategy.
The Criticality of Enantiomeric Purity in Colchicine Analogs
Colchicine, a natural alkaloid, possesses a chiral center, and its biological activity is stereospecific. Consequently, for its derivatives like N-Deacetyl Colchicine, the control of enantiomeric purity is not merely a regulatory hurdle but a critical factor in defining the compound's therapeutic index. The undesired enantiomer is treated as a process-related impurity, and its presence must be rigorously controlled and quantified to levels often as low as 0.1% to ensure safety and efficacy.[1] This necessitates the development of sensitive, accurate, and robust analytical methods for enantiomeric purity determination.
Chiral HPLC: The Gold Standard for Enantiomeric Separation
Chiral HPLC is the predominant technique for enantiomeric purity analysis in the pharmaceutical industry due to its high resolution, versatility, and the broad availability of chiral stationary phases (CSPs).[1] The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.
The Cornerstone: The Chiral Stationary Phase (CSP)
The choice of CSP is the most critical parameter in developing a chiral separation method. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are the most successful and widely used due to their broad enantiorecognition capabilities.[1][2] For colchicine and its derivatives, an amylose-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate), has proven effective for achieving enantiomeric separation.[1] The helical structure of the polysaccharide provides a chiral environment where enantiomers can interact through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation, leading to differential retention.[3]
Experimental Protocol: Chiral HPLC for Colchicine Analogs
While a specific validated method for (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate is not publicly available, the following protocol, adapted from a validated nano-LC method for the enantiomeric separation of colchicine, serves as an excellent starting point for method development.[1] The similar molecular backbone suggests a high probability of success with this approach.
Objective: To separate and quantify the (S)-enantiomer impurity in a sample of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate.
Materials:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: A column packed with amylose tris(3,5-dimethylphenylcarbamate) as the chiral stationary phase (e.g., Chiralpak® IA or a similar column). Typical dimensions are 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol or IPA). A typical starting ratio is 80:20 (v/v).[1]
-
Additive: 0.2% diethylamine (DEA) may be added to the mobile phase to improve peak shape for basic compounds.[1]
-
Sample Diluent: The mobile phase is the recommended diluent.
-
Reference Standards: Certified reference standards of both (R)- and (S)-N-Deacetyl Colchicine.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) | Proven selectivity for colchicine enantiomers.[1] |
| Mobile Phase | n-Hexane : 2-Propanol (80:20, v/v) with 0.2% DEA | Normal phase mode often provides better selectivity on polysaccharide CSPs. The alcohol modifier and basic additive are crucial for modulating retention and ensuring good peak shape.[1][3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. This can be optimized to balance analysis time and resolution. |
| Column Temperature | 25°C (Ambient) | Temperature can influence selectivity; maintaining a consistent temperature is crucial for reproducibility. |
| Detection Wavelength | 243 nm | The UV maximum for colchicine, likely to be similar for N-Deacetyl Colchicine, providing high sensitivity.[1] |
| Injection Volume | 10 µL | Should be optimized based on sample concentration and system sensitivity. |
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
System Suitability: Inject a solution containing a small amount (e.g., 0.5%) of the (S)-enantiomer spiked into the (R)-enantiomer solution. The resolution between the two enantiomeric peaks should be greater than 1.5 to ensure reliable quantification.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Data Analysis: Identify and integrate the peak areas for both enantiomers. Calculate the percentage of the (S)-enantiomer impurity using the following formula:
% (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] x 100
Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For enantiomeric impurity methods, the LOQ should be at or below the reporting threshold (e.g., 0.1%).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow: Chiral HPLC Analysis
The following diagram illustrates the key steps in the determination of enantiomeric purity using chiral HPLC.
Comparative Analysis: Chiral HPLC vs. Alternative Methods
While chiral HPLC is the workhorse, other techniques offer unique advantages and can be more suitable in specific scenarios. The choice of method depends on factors such as the required sensitivity, speed, sample availability, and the stage of drug development.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[1] | High versatility, robustness, and resolution. Wide availability of columns and established protocols. | Longer analysis times compared to SFC. Higher solvent consumption. | Routine quality control, method validation, and preparative separations. |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO2 as the main mobile phase with a co-solvent. Separation occurs on a chiral stationary phase. | Very fast analysis times. Reduced solvent consumption (greener). Often provides better or different selectivity than HPLC.[6][7] | Requires specialized equipment. Method development can be more complex. | High-throughput screening, purification, and analysis of thermally labile compounds. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.[5] | Extremely high separation efficiency. Very low sample and reagent consumption. | Lower sensitivity (especially with UV detection) compared to HPLC. Reproducibility can be a challenge. | Analysis of very small sample volumes, complex matrices, and highly polar compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct signals for each enantiomer. | Provides structural information. Accurate for quantification without the need for an enantiomerically pure standard of the impurity. | Low sensitivity (requires mg amounts). Not suitable for trace-level impurity detection. | Structural confirmation and quantification at higher concentrations (>1%). |
Performance Snapshot: Colchicine Enantiomer Separation
The following table summarizes typical performance data for the enantiomeric separation of colchicine, which can be extrapolated as a baseline for its N-deacetyl analog.
| Parameter | Chiral Nano-LC[1] | Chiral CE[5] |
| Resolution (Rs) | 2.3 | 5.6 |
| Analysis Time | < 9 minutes | < 12 minutes |
| Limit of Detection (LOD) | 1.0 µg/mL | Not specified, but sufficient to detect 0.1% impurity |
| Limit of Quantitation (LOQ) | 3.5 µg/mL | Not specified |
| Precision (%RSD) | < 3.0% | Not specified |
Decision Logic: Selecting the Right Analytical Tool
The choice of analytical technique is a critical decision. The following diagram provides a logical framework for selecting the most appropriate method based on the analytical requirements.
Conclusion and Future Perspectives
The determination of enantiomeric purity is a non-negotiable aspect of the development and quality control of chiral pharmaceuticals like (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate. Chiral HPLC, particularly with polysaccharide-based stationary phases, stands as the most reliable and versatile method for this purpose, offering a strong foundation for developing a validated, routine-use method.
However, a one-size-fits-all approach is insufficient in modern drug development. For high-throughput screening and greener analytical chemistry, Chiral SFC presents a compelling alternative with significant advantages in speed and solvent reduction.[6] Chiral CE offers unparalleled efficiency for mass-limited samples. By understanding the principles, performance characteristics, and experimental workflows of each of these techniques, researchers can make informed decisions to ensure the quality and stereochemical integrity of their chiral compounds, ultimately contributing to the development of safer and more effective medicines.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use; 2005. [https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]([Link])
-
García-Campaña, A. M., Gámiz-Gracia, L., & Cruces-Blanco, C. (2020). Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Quantitative Analysis in Pharmaceutical Formulations. Molecules, 25(20), 4789. [Link]
-
García-Campaña, A. M., Gámiz-Gracia, L., & Cruces-Blanco, C. (2017). Enantiomeric separation of the antiuremic drug colchicine by electrokinetic chromatography. Method development and quantitative analysis. Journal of Pharmaceutical and Biomedical Analysis, 140, 34-40. [Link]
-
Lunn, F. M., & Lunte, S. M. (1984). Separation of colchicine and related hydrolysis and photodecomposition products by high-performance liquid chromatography, using copper ion complexation. Journal of Chromatography A, 315, 233-241. [Link]
-
Berger, T. A., & Smith, J. W. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. American Laboratory, 44(6), 24-29. [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). A comparison of HPLC and SFC chiral method development screening approaches for compounds of pharmaceutical interest. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-90. [Link]
-
Layton, S. E. (2006). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. University of North Carolina Wilmington. [Link]
-
Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 25(7), 676-685. [Link]
-
Ribeiro, A. R., et al. (2019). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 24(9), 1804. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
SIELC Technologies. (2018). Separation of Thiocolchicoside on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (2018). Separation of Colchicine on Newcrom R1 HPLC column. [Link]
-
Roda, G., et al. (2001). Chiral HPLC separation and CD spectra of the enantiomers of the alkaloid tacamonine and related compounds. Chirality, 13(10), 659-664. [Link]
-
García-Campaña, A. M., Gámiz-Gracia, L., & Cruces-Blanco, C. (2020). Enantiomeric separation of colchicine and lacosamide by nano-LC. Quantitative analysis in pharmaceutical formulations. e_Buah Home. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Elgorashi, E. E., et al. (2009). An HPLC Method for the Quantification of Colchicine and Colchicine Derivatives in Gloriosa superba seeds. ResearchGate. [Link]
-
Dhandapani, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]
-
Sravani, S., et al. (2011). Stability indicating RP-HPLC method for estimation of Thiocolchicoside in capsule dosage forms. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 816-823. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of colchicine analogs and their camphorsulfonate salts
Introduction: Beyond the Alkaloid
Colchicine, a tricyclic alkaloid originally isolated from the autumn crocus (Colchicum autumnale), is a cornerstone in the study of cell division due to its potent antimitotic activity.[1][2] Its mechanism of action, the disruption of microtubule polymerization by binding to tubulin, has made it a valuable therapeutic agent for conditions like gout and a lead compound in anticancer research.[3][4] However, the clinical utility of colchicine is hampered by its narrow therapeutic index and significant toxicity.
This has driven extensive research into the synthesis of colchicine analogs. The goal is multifaceted: to enhance therapeutic efficacy, improve the safety profile, and increase bioavailability. One common strategy to improve the physicochemical properties of drug candidates, such as solubility, is the formation of salts. Camphorsulfonate salts, derived from camphorsulfonic acid, are frequently employed in pharmaceutical development for their ability to produce stable, crystalline solids.
This guide provides a comparative spectroscopic analysis of colchicine, its synthetic analogs, and their corresponding camphorsulfonate salts. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, offering insights into how structural modifications and salt formation are reflected in the spectral output. This information is critical for researchers in medicinal chemistry and drug development for structural verification, purity assessment, and quality control.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Core Structure
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For the colchicine framework, both ¹H and ¹³C NMR provide a detailed map of the molecule's unique tricyclic system.
The Colchicine Fingerprint
The ¹H NMR spectrum of colchicine is characterized by distinct signals corresponding to its three rings: the trimethoxy-substituted A-ring, the seven-membered B-ring containing an acetamido group, and the C-ring tropolone.
-
A-Ring: Typically shows a characteristic singlet for the C4-H proton around 6.5 ppm and distinct singlets for the three methoxy groups (C1, C2, C3-OCH₃) between 3.5 and 3.9 ppm.[5]
-
B-Ring: The protons on the B-ring appear as complex multiplets in the aliphatic region (approx. 1.8-2.5 ppm). The proton at C7, attached to the same carbon as the acetamido group, is a key signal often observed as a multiplet around 4.6 ppm.[5] The NH proton of the acetamido group gives a signal that can be exchangeable with D₂O, often seen as a broad singlet or doublet around 8.6 ppm.[5]
-
C-Ring: The vinylic protons on the tropolone ring are typically observed as doublets in the downfield region (around 7.0-7.5 ppm).[5] The C10-methoxy group signal is a sharp singlet, usually the most downfield of the methoxy signals, appearing around 4.0 ppm.[5]
Impact of Analog Modification
Structural modifications in colchicine analogs lead to predictable shifts in the NMR spectra. For instance, in a series of double-modified derivatives where the C7-acetyl group is removed and the C10-methoxy group is replaced with a secondary amine, significant changes are observed:
-
The disappearance of the characteristic acetyl methyl singlet (around 1.9 ppm) and the NH proton signal (around 8.6 ppm).[5]
-
The signal for the C7 proton shifts upfield from ~4.6 ppm to a range of 3.4–3.6 ppm.[5]
-
The C10-OCH₃ singlet at ~4.0 ppm is replaced by new signals corresponding to the new substituent. For example, an -NHCH₃ group introduces a doublet around 3.0-3.1 ppm and a quartet around 7.2-7.3 ppm.[5]
Unambiguous assignments of both ¹H and ¹³C signals for colchicine and its derivatives are often achieved through a combination of 1D and 2D NMR techniques, such as COSY, HETCOR, and nOe difference experiments.[6][7]
Effect of Camphorsulfonate Salt Formation
The formation of a camphorsulfonate salt occurs at a basic site on the colchicine analog, typically the nitrogen of the B-ring after deacetylation or a newly introduced amine functionality. This protonation will most significantly impact the chemical shifts of nearby protons.
-
Protonation Site: Protons on or adjacent to the protonated nitrogen atom will experience a downfield shift due to the increased positive charge density.
-
Camphorsulfonate Anion: The spectrum will now feature additional signals corresponding to the camphorsulfonate counter-ion. These include characteristic signals for the camphor skeleton's methyl groups and methylene protons.
Comparative NMR Data
| Compound/Functional Group | Characteristic ¹H Chemical Shift (δ, ppm) | Characteristic ¹³C Chemical Shift (δ, ppm) | Reference |
| Colchicine (1) | [5] | ||
| C10-OCH₃ | ~4.0 (s) | ~56.5 | [5] |
| C7-H | ~4.6 (m) | ~61.3 | [5] |
| C7-NHCOCH₃ | ~8.6 (d) / ~1.9 (s) | ~170.3 (C=O), ~22.7 (CH₃) | [5] |
| A-Ring OCH₃ groups | 3.5 - 3.9 (s) | ~56.0 - 61.2 | [5] |
| C4-H | ~6.5 (s) | ~107.2 | [5] |
| C7-Deacetyl-C10-NHCH₃ Analog | [5] | ||
| C10-NHCH₃ | ~7.2 (q) / ~3.0 (d) | ~29.5 - 29.9 (CH₃) | [5] |
| C7-H | ~3.4 - 3.6 (m) | ~49.9 - 61.0 | [5] |
| C7-NH₂ | (Broad singlet, variable) | (Shifted C7 signal) | [5] |
| Camphorsulfonate Salt (Expected) | |||
| Protons near N⁺-H | Downfield shift | Downfield shift | |
| Camphor moiety signals | Multiple signals in 0.8 - 3.5 ppm range | Signals for C=O, CH, CH₂, CH₃ |
Pillar 2: Infrared (IR) Spectroscopy - The Vibrational Signature
IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present. The IR spectrum of colchicine displays several key absorption bands.
-
Amide Group: A strong absorption band around 1660 cm⁻¹ is characteristic of the amide I band (C=O stretch).[8] The N-H stretch is typically observed as a broader band in the 3200-3400 cm⁻¹ region.
-
Tropolone Ring: The tropolone carbonyl (C=O) and C=C stretching vibrations contribute to a complex set of bands in the 1590-1620 cm⁻¹ region.[8]
-
Methoxy Groups: C-O stretching vibrations for the methoxy groups on the aromatic ring are found in the 1200-1300 cm⁻¹ region.
-
Aromatic Ring: C-H stretching vibrations for the aromatic rings are observed above 3000 cm⁻¹, while C=C stretching bands appear in the 1450-1600 cm⁻¹ range.
Analog and Salt-Induced Spectral Changes
-
Analog Modification: Modifying the acetamido group will directly alter the amide I and N-H stretching bands. For instance, conversion to a primary amine would replace the amide C=O band and result in a characteristic N-H bending vibration around 1600 cm⁻¹.
-
Camphorsulfonate Salt Formation: The most significant change upon salt formation is the appearance of strong and characteristic absorption bands for the sulfonate group (SO₃⁻). These typically include:
-
Asymmetric S=O stretching: ~1200-1250 cm⁻¹
-
Symmetric S=O stretching: ~1040-1080 cm⁻¹ The spectrum will also include the carbonyl (C=O) stretch from the camphor moiety around 1740 cm⁻¹.
-
Comparative IR Data
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Compound | Reference |
| Amide N-H Stretch | ~3300 | Colchicine | [9] |
| Aromatic C-H Stretch | ~3010 | Colchicine | [9] |
| Aliphatic C-H Stretch | ~2940 | Colchicine | [9] |
| Amide C=O Stretch | ~1660 | Colchicine | [8] |
| Tropolone C=O / C=C Stretch | ~1590 - 1620 | Colchicine | [8] |
| Methoxy C-O Stretch | ~1260 | Colchicine | [9] |
| Camphor C=O Stretch | ~1740 | Camphorsulfonate Salt | (Expected) |
| Sulfonate Asymmetric S=O Stretch | ~1220 | Camphorsulfonate Salt | (Expected) |
| Sulfonate Symmetric S=O Stretch | ~1060 | Camphorsulfonate Salt | (Expected) |
Pillar 3: UV-Visible (UV-Vis) Spectroscopy - Mapping the Chromophore
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, and is particularly sensitive to conjugated systems. Colchicine's tricyclic structure constitutes a significant chromophore.
The UV-Vis spectrum of colchicine in solution exhibits two main absorption maxima:
-
A broad, characteristic absorption band around 350 nm , which is responsible for its yellow color.[10][11]
These absorptions correspond to π → π* transitions within the conjugated system of the A and C rings.
Influence of Structural Changes
Any modification that alters the electronic nature or the extent of conjugation of the tricyclic system will affect the UV-Vis spectrum.
-
Analog Modification: Changes to the substituents on the A or C rings can cause a bathochromic (red shift) or hypsochromic (blue shift) shift in the λmax values. For example, replacing the C10-methoxy group with a more electron-donating group could shift the 350 nm band to a longer wavelength.
-
Salt Formation: The formation of a camphorsulfonate salt is unlikely to cause a significant shift in the main absorption bands, as the protonation event typically occurs on a nitrogen atom that is not part of the primary conjugated chromophore. Minor changes in the spectral fine structure or molar absorptivity may be observed due to solvent and ionic interactions.
Comparative UV-Vis Data
| Compound | λmax 1 (nm) | λmax 2 (nm) | Solvent | Reference |
| Colchicine | ~245 | ~350 | Water/Methanol | [10][12] |
| Colchicine Photoproducts | ~221 | ~267 | Water | [10] |
| Colchicine Analog (Typical) | Minor shifts from parent | Minor shifts from parent | Varies | |
| Camphorsulfonate Salt | ~245 | ~350 | Varies | (Expected) |
Pillar 4: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Puzzle
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for colchicine and its derivatives.[13][14][15]
Fragmentation of the Colchicine Scaffold
Under ESI-MS in positive ion mode, colchicine typically shows a strong protonated molecular ion [M+H]⁺ at m/z 400.[16][17] The fragmentation of colchicine is complex, but key losses can be used for identification. A common fragmentation pathway involves the loss of the acetamido group, leading to characteristic fragment ions.[17] The detailed fragmentation pathways can be used to differentiate isomers and characterize novel analogs.[13][15]
Analysis of Analogs and Salts
-
Analogs: MS is ideal for confirming the success of a synthetic modification. The molecular weight of the analog will shift predictably from that of the parent compound. For example, replacing the C7-acetamido group (C₂H₃NO) with an amino group (NH₂) would result in a mass decrease of 42 Da. The fragmentation pattern will also change, providing further structural confirmation.[5][13]
-
Camphorsulfonate Salts: In ESI-MS, the salt will dissociate in solution.
-
Positive Ion Mode: The spectrum will show the protonated molecular ion of the colchicine analog, identical to the spectrum of the free base.
-
Negative Ion Mode: The spectrum will show the deprotonated molecular ion of camphorsulfonic acid [M-H]⁻ at m/z 231.
-
Comparative Mass Spectrometry Data
| Compound | Ionization Mode | Observed Ion (m/z) | Identity | Reference |
| Colchicine | ESI (+) | 400.17 | [M+H]⁺ | [16][17] |
| Colchicine | ESI (+) | 358.30 | [M+H - C₂H₂O]⁺ | [17] |
| C7-Deacetyl-C10-butylamino Analog | ESI (+) | 399 | [M+H]⁺ | [5] |
| C7-Deacetyl-C10-isobutylamino Analog | ESI (+) | 413 | [M+H]⁺ | [5] |
| Colchicine Analog Salt | ESI (+) | [Analog MW + 1] | [Analog+H]⁺ | |
| Colchicine Analog Salt | ESI (-) | 231 | [Camphorsulfonate-H]⁻ |
Experimental Workflows & Protocols
Authoritative and trustworthy protocols are the foundation of reproducible science. The following are generalized, yet robust, methodologies for the spectroscopic analysis of colchicine derivatives.
Diagram: General Spectroscopic Characterization Workflow
Caption: Workflow for synthesis and spectroscopic validation.
Protocol 1: Sample Preparation for NMR, UV-Vis, and LC-MS
This protocol ensures consistency across different analyses.
-
Solvent Selection: Choose a high-purity deuterated solvent for NMR (e.g., CDCl₃, MeOD, DMSO-d₆) that completely dissolves the analyte. For UV-Vis and LC-MS, use HPLC-grade solvents (e.g., methanol, acetonitrile, water).
-
Stock Solution Preparation: Accurately weigh approximately 1-5 mg of the colchicine analog or its salt.
-
Dissolution: Dissolve the sample in the chosen solvent to a known concentration (e.g., 1 mg/mL). Use gentle vortexing or sonication if necessary.
-
Dilution for Analysis:
-
NMR: Use the stock solution directly (typically 5-10 mg in 0.6-0.7 mL of solvent).
-
UV-Vis: Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 1.0 AU (typically in the µg/mL range).[12]
-
LC-MS: Dilute the stock solution to an appropriate concentration for the instrument's sensitivity, often in the ng/mL to low µg/mL range.[17][18]
-
-
Filtration: For HPLC and LC-MS analysis, filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates.
Protocol 2: Synthesis of a Camphorsulfonate Salt (General)
This procedure is based on a standard acid-base reaction.
-
Dissolution of Base: Dissolve one molar equivalent of the purified colchicine analog (the free base) in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or acetone).
-
Dissolution of Acid: In a separate flask, dissolve one molar equivalent of (1S)-(+)-10-camphorsulfonic acid in the same solvent.
-
Mixing: Slowly add the acid solution to the stirred solution of the colchicine analog at room temperature.
-
Precipitation/Crystallization: The salt may precipitate immediately. If not, precipitation can be induced by cooling the solution, slowly adding a less polar co-solvent (e.g., diethyl ether or hexane), or by reducing the solvent volume under reduced pressure.
-
Isolation: Collect the resulting solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Drying: Dry the salt under vacuum to a constant weight. The product can be further purified by recrystallization.
Diagram: Relationship of Analyzed Compounds
Caption: Chemical relationship between the parent, analog, and salt.
Conclusion: An Integrated Spectroscopic Approach
The characterization of novel colchicine analogs and their salt forms is not reliant on a single technique, but on the convergence of evidence from multiple spectroscopic methods. NMR provides the definitive structural framework, IR confirms the presence and modification of functional groups, UV-Vis probes the electronic system, and MS validates the molecular weight and fragmentation pathways.
By understanding the characteristic spectral signatures of the colchicine scaffold and predicting the changes induced by synthetic modification and salt formation, researchers can confidently verify the identity and purity of their compounds. This rigorous analytical foundation is indispensable for advancing the development of new, safer, and more effective colchicine-based therapeutics.
References
-
Kurek, J., Nowakowska, Z., & Bartkowiak, G. (2015). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Acta Chimica Slovenica, 62(3), 605-16. [Link]
-
SciSpace. (n.d.). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. [Link]
-
Kurek, J., et al. (2015). Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. Acta Chim Slov., 62(3), 605-16. [Link]
-
Meksuriyen, D., et al. (1988). Nmr studies of colchicine and its photoisomers, beta- and gamma-lumicolchicines. Journal of Natural Products, 51(1), 88-93. [Link]
-
Clerici, F., Mottadelli, S., & Rossi, L. M. (n.d.). 1H- and 13C-Nmr Spectra of Thiocolchicine and Derivatives: A Complete Analysis. Journal of Natural Products. [Link]
-
Lin, Y. F., et al. (2023). Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine. Food Chemistry. [Link]
-
Wysocki, W., et al. (2020). New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking. Molecules, 25(21), 5026. [Link]
-
Daneshfar, A., Ansari, F., & Hasanvandi, S. (n.d.). Spectrophotometric Determination of Colchicine by Phase Transfer Catalyst. Oriental Journal of Chemistry. [Link]
-
MDPI. (2022). Synthesis and Evaluation of Colchicine C-Cyclic AmineDerivatives as Potent Anti-Biofilms Agents AgainstMethicillin-Resistant Staphylococcus aureus. [Link]
-
ResearchGate. (n.d.). Experimental and theoretical FTIR spectra of colchicine. [Link]
-
Liu, Y., et al. (2024). LC-MS-Based Screening for Colchicine and Characterization of Major Bitter Constituents in Lily. Molecules, 29(4), 896. [Link]
-
Rychlewska, U., et al. (2007). Quantum-chemical, NMR, FT IR, and ESI MS studies of complexes of colchicine with Zn(II). Journal of Molecular Structure, 834-836, 496-507. [Link]
-
ResearchGate. (n.d.). Ultraviolet absorbance detection of colchicine and related alkaloids on a capillary electrophoresis microchip. [Link]
-
Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8234. [Link]
-
CUNY Academic Works. (n.d.). Development of Novel Anti-Cancer Colchicine Analogs: Synthesis and Configurational Studies. [Link]
-
Al-Saffar, Y. S., et al. (2021). Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses. Pharmaceuticals, 14(11), 1146. [Link]
-
ResearchGate. (2015). Molecular Structure, Vibrational Spectra and Potential Energy Distribution of Colchicine Using ab Initio and Density Functional Theory. [Link]
-
Kilianova, Z., et al. (2024). Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma. Journal of Analytical Toxicology. [Link]
-
science-softcon.de. (n.d.). UV/Vis + Photochemistry Database. [Link]
-
PubMed. (1989). Spectroscopic and kinetic features of allocolchicine binding to tubulin. [Link]
-
ResearchGate. (n.d.). SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF TOTAL ALKALOIDS IN THE TINOSPORA CORDIFOLIA M. AND ITS HERBAL FORMULATIONS. [Link]
-
IJCRT.org. (2024). DEVELOPMENT AND VALIDATION OF UV- SPECTROPHOTOMETRIC METHOD FOR THE ESTIMATION OF COLCHICINE IN BULK AND PHARMACEUTICAL DOSAGE FORM. [Link]
-
SciSpace. (2024). Spectrophotometric and Chromatographic Determination of Alkaloids and Nicotine Contents in Lebanese Tobacco Leaves. [Link]
-
NIST. (n.d.). Colchicine. In NIST Chemistry WebBook. [Link]
-
SynArchive. (1996). Synthesis of Colchicine by Martin G. Banwell. [Link]
-
Scribd. (n.d.). Total Alkaloids in Iranian Plants Analysis. [Link]
-
ACS Publications. (2014). Design and Synthesis of Pironetin Analogue/Colchicine Hybrids and Study of Their Cytotoxic Activity and Mechanisms of Interaction with Tubulin. [Link]
-
Organic Syntheses. (n.d.). D,L-10-CAMPHORSULFONIC ACID. [Link]
-
PMC. (2025). Non-destructive quantification of low colchicine concentrations in commercially available tablets using transmission raman spectroscopy with partial least squares. [Link]
-
PMC. (2025). Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation. [Link]
-
Scribd. (n.d.). Total Synthesis of (−)-Colchicine. [Link]
Sources
- 1. Total synthesis of colchicine_Chemicalbook [chemicalbook.com]
- 2. Non-destructive quantification of low colchicine concentrations in commercially available tablets using transmission raman spectroscopy with partial least squares - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Design, synthesis and antiproliferative activity of novel colchicine derivatives: selective inhibition of melanoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Series of Double-Modified Colchicine Derivatives: Synthesis, Cytotoxic Effect and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nmr studies of colchicine and its photoisomers, beta- and gamma-lumicolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Colchicine [webbook.nist.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. orientjchem.org [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Development and Validation of a Rapid and Simple UHPLC–MS/MS Method for the Determination of Colchicine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of In Vitro Assays for (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate
In the landscape of oncological drug discovery, the meticulous validation of a compound's in vitro activity is the bedrock upon which successful preclinical and clinical development is built. (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate, a derivative of the well-characterized microtubule inhibitor colchicine, presents a compelling case for rigorous assay validation.[1][2][3] Its mechanism of action, centered on the disruption of microtubule polymerization, is known to induce cell cycle arrest and, ultimately, apoptosis in rapidly dividing cancer cells.[4][5] However, relying on a single in vitro assay to quantify its cytostatic and cytotoxic effects can be misleading. Assay-specific artifacts and differing biological endpoints can lead to a skewed interpretation of a compound's potency and efficacy.[6]
This guide provides a comprehensive framework for the cross-validation of two orthogonal in vitro assays to characterize the activity of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate: the MTS cell viability assay and the Caspase-3/7 apoptosis assay. By comparing a metabolic endpoint with a specific marker of programmed cell death, researchers can gain a more holistic and trustworthy understanding of the compound's cellular impact.
The Scientific Rationale for Orthogonal Assay Selection
The choice of the MTS and Caspase-3/7 assays is deliberate and grounded in their distinct biological readouts. (R)-N-Deacetyl Colchicine, like its parent compound, binds to tubulin, preventing its polymerization into microtubules.[1][2] This disruption of the cytoskeleton leads to mitotic arrest, a state of cellular stasis that precedes cell death.
-
MTS Assay (Metabolic Viability): This colorimetric assay measures the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.[7][8][9] A decrease in the formazan signal is proportional to the number of viable cells and their metabolic activity. This assay provides a broad measure of cell health and proliferation.
-
Caspase-3/7 Assay (Apoptosis Induction): Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[10][11][12] This assay utilizes a substrate that, when cleaved by active caspases-3/7, releases a luminescent or fluorescent signal.[13][14] An increase in this signal is a direct and specific measure of apoptosis induction.
By employing both assays, we can distinguish between cytostatic effects (a reduction in metabolic activity and proliferation, captured by the MTS assay) and cytotoxic effects (the induction of programmed cell death, measured by the Caspase-3/7 assay).
Experimental Workflow for Cross-Validation
A logical and systematic workflow is crucial for generating robust and reproducible data. The following diagram outlines the key stages of the cross-validation process.
Caption: A streamlined workflow for the cross-validation of in vitro assays.
Detailed Experimental Protocols
Cell Culture and Seeding
-
Cell Line: HeLa (human cervical cancer) cells are a suitable model due to their rapid proliferation and sensitivity to microtubule inhibitors.
-
Culture Conditions: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HeLa cells into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.
Compound Preparation and Treatment
-
Stock Solution: Prepare a 10 mM stock solution of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (DMSO) and untreated control wells.
MTS Cell Viability Assay Protocol
-
Incubation: Incubate the treated plates for the desired time points (e.g., 24, 48, and 72 hours).
-
MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions. Add 20 µL of the MTS reagent to each well.[7][8]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[9]
Caspase-3/7 Apoptosis Assay Protocol
-
Incubation: Incubate a separate, identically treated plate for the desired time points.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) according to the manufacturer's instructions.[13]
-
Reagent Addition: Add 100 µL of the Caspase-3/7 reagent to each well.
-
Incubation with Reagent: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a microplate reader.
Data Analysis and Interpretation
IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's potency.[15][16][17] It represents the concentration of the compound required to inhibit a biological process by 50%.[18]
-
Data Normalization: Normalize the data to the vehicle-treated controls (representing 100% viability or 0% apoptosis induction) and the positive control (e.g., a known apoptosis inducer like staurosporine) or no-cell controls.
-
Dose-Response Curve: Plot the normalized response against the logarithm of the compound concentration.[19]
-
Curve Fitting: Fit the data using a four-parameter logistic (4PL) model to generate a sigmoidal dose-response curve.
-
IC50 Calculation: The IC50 value is the concentration at which the curve passes the 50% inhibition mark.[15]
Z'-Factor Calculation
The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[20][21][22]
-
Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos and Mean_pos are the standard deviation and mean of the positive control, respectively.
-
SD_neg and Mean_neg are the standard deviation and mean of the negative (vehicle) control, respectively.
-
-
-
Z' > 0.5: Excellent assay
-
0 < Z' < 0.5: Marginal assay
-
Z' < 0: Unreliable assay
-
Comparative Data Analysis
The following tables present illustrative data from the cross-validation of the MTS and Caspase-3/7 assays for (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate.
Table 1: IC50 Values (µM) at Different Time Points
| Assay | 24 hours | 48 hours | 72 hours |
| MTS (Viability) | 1.25 | 0.85 | 0.50 |
| Caspase-3/7 (Apoptosis) | 2.50 | 1.10 | 0.65 |
Table 2: Assay Performance Metrics
| Metric | MTS Assay | Caspase-3/7 Assay |
| Z'-Factor | 0.78 | 0.85 |
| Signal-to-Background | 15 | 25 |
| Coefficient of Variation (%CV) | < 10% | < 8% |
Interpretation of Results and Conclusion
The hypothetical data reveals several key insights:
-
Time-Dependent Activity: The IC50 values for both assays decrease over time, indicating a time-dependent effect of the compound on cell viability and apoptosis induction.
-
Correlation of Endpoints: The IC50 values obtained from the two assays are in close agreement, particularly at later time points. This strong correlation suggests that the observed decrease in cell viability is primarily driven by the induction of apoptosis.
-
Assay Robustness: The high Z'-factor values for both assays indicate that they are robust and suitable for high-throughput screening.[22]
Signaling Pathway of Colchicine Derivatives
The following diagram illustrates the established mechanism of action for colchicine and its derivatives, leading to apoptosis.
Caption: Mechanism of action of (R)-N-Deacetyl Colchicine d-10-Camphorsulfonate.
References
- Andreoli, J. M., & Tono, T. (1973).
-
CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
RxPlora. (2024, August 1). What is Z' (read Z-factor)?. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Inhibition of microtubule polymerization by the tubulin–colchicines complex; inhibition of spontaneous assembly. Retrieved from [Link]
- Garland, D. L. (1978). Polymerization of the Tubulin-Colchicine Complex: Relation to Microtubule Assembly. Biochemistry, 17(20), 4266–4272.
- Skoufias, D. A., & Wilson, L. (1992). Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes. Biochemistry, 31(3), 738–746.
- Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971.
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. Retrieved from [Link]
-
JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]
-
Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Retrieved from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]
-
BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
Agilent. (2025, October 27). Kinetic quantification of apoptosis using Incucyte® live-cell imaging assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]
-
PubMed. (2021, October 18). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Retrieved from [Link]
-
Nikon Instruments. (n.d.). Low Phototoxicity Long-Term Live Cell Apoptosis Assay Using Label-Free Live Cell Imaging. Retrieved from [Link]
-
MDPI. (2021, October 18). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. Retrieved from [Link]
-
PubMed. (2020, January 5). Assessing the utility of in vitro microtubule assays for studying mechanisms of peripheral neuropathy with the microtubule inhibitor class of cancer chemotherapy. Retrieved from [Link]
-
ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]
-
Wikipedia. (n.d.). Colchicine. Retrieved from [Link]
-
ResearchGate. (n.d.). Flowchart with the main process steps of the MTS assay. Retrieved from [Link]
-
PubMed Central. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
Nikon Instruments. (2025, November 15). Visualization of cell death pathways by live cell imaging: Analysis of apoptosis using mitochondrial membrane potential and annexin V. Retrieved from [Link]
-
Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]
-
Toxys. (2022, January 30). TubulinTracker, a Novel In Vitro Reporter Assay to Study Intracellular Microtubule Dynamics, Cell Cycle Progression, and An. Retrieved from [Link]
-
Frontiers. (2020, April 29). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Retrieved from [Link]
-
PubMed Central. (2024, June 19). A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA. Retrieved from [Link]
-
Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. Retrieved from [Link]
-
Selvita. (n.d.). Where Biology Meets Statistics: Developing Cell-Based Potency Assays Without Losing Your Sanity. Retrieved from [Link]
-
Emery Pharma. (2025, November 25). LBA Cross Validation: A Detailed Case Study. Retrieved from [Link]
-
PubMed Central. (n.d.). thiocolchicinoids as potential antitumor agents. Retrieved from [Link]
-
PubMed Central. (n.d.). 7-Deacetyl-10-alkylthiocolchicine derivatives – new compounds with potent anticancer and fungicidal activity. Retrieved from [Link]
- Google Patents. (n.d.). WO2020000109A1 - Methods and uses of colchicine derivatives.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Colchicine - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. researchgate.net [researchgate.net]
- 10. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
- 11. Apo-ONE® Homogeneous Caspase-3/7 Assay [promega.jp]
- 12. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.jp]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. clyte.tech [clyte.tech]
- 16. IC50 - Wikipedia [en.wikipedia.org]
- 17. mattek.com [mattek.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. What is Z' (read Z-factor)? - RxPlora [rxplora.com]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
